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  • Product: 2-Methyl-6-(methylamino)benzoic acid
  • CAS: 66232-39-1

Core Science & Biosynthesis

Foundational

2-Methyl-6-(methylamino)benzoic acid physical and chemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-(methylamino)benzoic Acid and Its Isomeric Context Abstract This technical guide provides a comprehensive analysis of the physical and chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-(methylamino)benzoic Acid and Its Isomeric Context

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-Methyl-6-(methylamino)benzoic acid. It is important to note that this specific substitution pattern represents a compound with limited readily available data in current scientific literature. Therefore, this guide adopts a comparative and predictive approach, leveraging extensive data from its well-characterized structural isomers, primarily 2-(Methylamino)benzoic acid (N-Methylanthranilic acid) and 2-Amino-6-methylbenzoic acid (6-Methylanthranilic acid) . By analyzing the established properties of these related molecules, we can infer the expected characteristics of the title compound, providing a valuable resource for researchers in synthetic chemistry and drug development. This document covers molecular structure, physicochemical properties, proposed synthetic pathways, predictive spectroscopic analysis, and safety protocols, all grounded in authoritative references.

Introduction and Isomeric Landscape

2-Methyl-6-(methylamino)benzoic acid belongs to the family of substituted anthranilic acid derivatives. These structures are of significant interest in medicinal chemistry and material science, often serving as key building blocks or intermediates.[1] The specific placement of both a methyl group and a methylamino group on the benzoic acid scaffold can profoundly influence its electronic properties, steric profile, and intermolecular interactions, thereby dictating its physical and chemical behavior.

Given the scarcity of direct experimental data for 2-Methyl-6-(methylamino)benzoic acid, a logical, expert-driven analysis requires placing it within its isomeric landscape. The primary comparators for this guide are:

  • 2-(Methylamino)benzoic acid (N-Methylanthranilic acid): An isomer where the methyl group is on the amine nitrogen rather than the aromatic ring. It is extensively studied and provides a baseline for the properties of the N-methylated amino-acid moiety.[2]

  • 2-Amino-6-methylbenzoic acid (6-Methylanthranilic acid): An isomer that shares the C6-methyl substitution pattern but possesses a primary amine. This allows for the deconvolution of steric effects from the ring-based methyl group versus electronic effects from N-methylation.[3]

This guide will synthesize data from these isomers to build a robust, predictive profile of the title compound.

Molecular Structure and Identification

The fundamental characteristics of a molecule are dictated by its structure. The table below outlines the key identifiers for 2-Methyl-6-(methylamino)benzoic acid and its primary isomers.

Property2-Methyl-6-(methylamino)benzoic acid (Target Compound)2-(Methylamino)benzoic acid [2][4]2-Amino-6-methylbenzoic acid [3]
Structure
IUPAC Name 2-Methyl-6-(methylamino)benzoic acid2-(Methylamino)benzoic acid2-Amino-6-methylbenzoic acid
Synonyms N/AN-Methylanthranilic acid6-Methylanthranilic acid
CAS Number Not assigned/found119-68-64389-50-8
Molecular Formula C₉H₁₁NO₂C₈H₉NO₂C₈H₉NO₂
Molecular Weight 165.19 g/mol 151.16 g/mol 151.16 g/mol
InChIKey (Predicted)WVMBPWMAQDVZCM-UHFFFAOYSA-NXHYVBIXKORFHFM-UHFFFAOYSA-N

Note: The molecular formula and weight for the target compound differ due to the additional methyl group compared to the chosen isomers.

Physicochemical Properties: A Comparative and Predictive Analysis

The physical properties of a compound, such as melting point and solubility, are critical for its handling, purification, and formulation. The following table compares the known properties of the isomers to predict those of the target compound.

Property2-(Methylamino)benzoic acid 2-Amino-6-methylbenzoic acid 2-Methyl-6-(methylamino)benzoic acid (Predicted)
Physical Form Brown-greyish crystalline powder[5]SolidCrystalline Solid
Melting Point 170-175 °C[4]128-130 °C (dec.)[3]140-160 °C
Boiling Point 312.5 °C at 760 mmHgN/A>300 °C
Solubility Soluble in ethanol, ether; limited solubility in water.[6]N/ALikely soluble in organic solvents; low water solubility.
pKa pKa1: 2.86, pKa2: 4.69[7]N/ApKa1 ~2.5-3.0 (Carboxyl), pKa2 ~4.5-5.0 (Amine)

Expert Analysis & Rationale for Predictions:

  • Melting Point: 2-(Methylamino)benzoic acid exhibits a higher melting point than 2-Amino-6-methylbenzoic acid. This is likely due to different crystal packing and hydrogen bonding capabilities. The target compound, 2-Methyl-6-(methylamino)benzoic acid, has a secondary amine like N-methylanthranilic acid but also has the steric bulk of a methyl group at the 6-position. This steric hindrance may disrupt the efficient crystal lattice packing seen in N-methylanthranilic acid, leading to a predicted melting point that is lower than 170°C but likely higher than the 130°C of its primary amine analogue due to its higher molecular weight.

  • Solubility: The presence of both a polar carboxylic acid and a moderately polar methylamino group, combined with a nonpolar aromatic ring and an additional methyl group, suggests a profile of good solubility in polar organic solvents (e.g., ethanol, DMSO) and poor solubility in water, a characteristic shared by its isomers.[6]

  • pKa: The electronic effect of the methyl group at the 6-position is expected to be minimal on the acidity of the carboxylic acid and the basicity of the amine. Therefore, the pKa values are predicted to be in a similar range to those of N-methylanthranilic acid.[7]

Proposed Synthetic Pathway

While no specific synthesis for 2-Methyl-6-(methylamino)benzoic acid is readily documented, a plausible and efficient pathway can be designed based on established organic chemistry reactions and related patent literature.[8] The most logical approach involves the N-methylation of the commercially available precursor, 2-Amino-6-methylbenzoic acid.

Proposed Reaction Scheme: Reductive Amination

A robust method for N-methylation of primary amines is reductive amination. This avoids the potential for over-alkylation that can occur with agents like methyl iodide.

  • Step 1: Imine Formation. 2-Amino-6-methylbenzoic acid is reacted with formaldehyde in a suitable solvent (e.g., methanol) to form an intermediate imine (or more likely, its protonated iminium ion form).

  • Step 2: Reduction. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is added in the same pot. This reagent selectively reduces the iminium ion to the desired secondary amine without reducing the carboxylic acid or the aromatic ring.

  • Step 3: Workup and Purification. The reaction is quenched, and the product is extracted and purified, likely via recrystallization or column chromatography.

This one-pot procedure is highly efficient and is a standard in medicinal chemistry for its reliability and substrate tolerance.

G cluster_0 Synthesis Workflow: Reductive Amination A Start: 2-Amino-6-methylbenzoic acid C Intermediate: Iminium Ion Formation A->C Step 1a B Reagents: - Formaldehyde (CH₂O) - Methanol (Solvent) B->C Step 1b E Product: 2-Methyl-6-(methylamino)benzoic acid C->E Step 2 (Reduction) D Reducing Agent: Sodium Triacetoxyborohydride (STAB) D->E F Purification: - Aqueous Workup - Recrystallization E->F Step 3 G Final Product F->G

Caption: Proposed one-pot synthesis of the target compound via reductive amination.

Predictive Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound. Based on the proposed structure, we can predict the key features in its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons (3H): Three signals expected in the aromatic region (~6.5-7.5 ppm). Due to the substitution pattern, they will likely appear as a triplet and two doublets, showing characteristic ortho and meta coupling.

    • Carboxylic Acid Proton (1H): A very broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.

    • Amine Proton (1H): A broad singlet or a quartet (if coupled to the N-methyl protons), likely in the 4-6 ppm range, also D₂O exchangeable.

    • N-Methyl Protons (3H): A singlet or a doublet (if coupled to the NH proton) around 2.8-3.0 ppm.

    • Ring-Methyl Protons (3H): A sharp singlet around 2.3-2.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (1C): A signal in the 168-175 ppm range.

    • Aromatic Carbons (6C): Six distinct signals expected between 110-150 ppm. The carbons attached to the functional groups (C1, C2, C6) will have characteristic shifts.

    • N-Methyl Carbon (1C): A signal around 30-35 ppm.

    • Ring-Methyl Carbon (1C): A signal in the aliphatic region, ~18-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrations of its key functional groups. Data from related benzoic acids serves as an excellent reference.[9][10]

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • N-H Stretch (Secondary Amine): A moderate, sharp peak located around 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic/Aliphatic): Sharp peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic methyl groups).

  • C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic Ring): Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A strong band in the 1210-1320 cm⁻¹ region.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the following would be expected for the methyl ester of the title compound, based on data for the methyl ester of N-methylanthranilic acid[11][12]:

  • Molecular Ion (M⁺): A clear peak at m/z = 165.

  • Key Fragmentation:

    • Loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z = 120.

    • Decarboxylation followed by loss of a hydrogen atom.

    • Fragmentation patterns characteristic of substituted benzene rings.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for 2-Methyl-6-(methylamino)benzoic acid. Therefore, it must be handled with the precautions appropriate for a novel chemical entity, and the safety data for its isomers should be used as a guide.

  • Hazard Classification (based on isomers): Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion and Future Directions

This technical guide provides a predictive but scientifically grounded overview of the physical and chemical properties of 2-Methyl-6-(methylamino)benzoic acid. By leveraging a comparative analysis of its well-documented isomers, we have established expected values for its physical constants, proposed a viable synthetic route, and detailed its anticipated spectroscopic signatures.

For researchers and drug development professionals, this document serves as a foundational reference for initiating work with this compound. The logical next step is the empirical validation of these predictions. The synthesis of 2-Methyl-6-(methylamino)benzoic acid via the proposed reductive amination pathway, followed by full characterization using NMR, IR, MS, and elemental analysis, would provide the definitive data required to confirm its structure and properties, thereby filling a gap in the current chemical literature.

References

  • NextSDS. (n.d.). Benzoic acid, 2-methyl-6-[[(methylamino)carbonyl]amino]- (9CI). Retrieved March 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(methylamino)- (CAS 119-68-6). Retrieved March 24, 2026, from [Link]

  • Oszczapowicz, I., et al. (2014). Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives. ResearchGate. Retrieved March 24, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)- (Condensed Phase Spectrum). Retrieved March 24, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester (Gas Phase Spectrum). Retrieved March 24, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester (Mass Spectrum). Retrieved March 24, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-. Retrieved March 24, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)- (IR Spectrum). Retrieved March 24, 2026, from [Link]

  • Ribeiro da Silva, M., et al. (2022). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. PMC. Retrieved March 24, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. Retrieved March 24, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Methylanthranilic Acid: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Applications. Retrieved March 24, 2026, from [Link]

  • Doc Brown's Chemistry. (2025, November 9). Infrared spectrum of benzoic acid. Retrieved March 24, 2026, from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP003139. Retrieved March 24, 2026, from [Link]

  • US EPA. (2025, December 4). Benzoic acid, 2-(methylamino)-, methyl ester - Substance Details. Retrieved March 24, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(METHYLAMINO)BENZOIC ACID | CAS 119-68-6. Retrieved March 24, 2026, from [Link]

  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Retrieved March 24, 2026, from [Link]

  • Leszczak, J. P., & Tran-Minh, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and bioengineering, 60(3), 356–361. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzoic acid, 2-(methylamino)-. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). IR Spectrum of 2-amino benzoic acid. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 2-Methyl-6-(methylamino)benzoic acid

Executive Summary For researchers and drug development professionals, understanding the thermodynamic stability of active pharmaceutical ingredient (API) intermediates is critical for formulation and synthesis optimizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of active pharmaceutical ingredient (API) intermediates is critical for formulation and synthesis optimization. 2-Methyl-6-(methylamino)benzoic acid (CAS 66232-39-1) is a highly substituted anthranilic acid derivative[1]. Its unique di-ortho substitution pattern creates a complex thermodynamic landscape governed by steric hindrance, intramolecular hydrogen bonding, and zwitterionic equilibria. This whitepaper provides an in-depth technical analysis of the compound's structural thermodynamics, acid-base behavior, and thermal degradation kinetics, supported by self-validating experimental protocols.

Structural Thermodynamics & Steric Inhibition of Resonance

The thermodynamic baseline of 2-Methyl-6-(methylamino)benzoic acid is dictated by the ortho effect —a phenomenon where substituents adjacent to a carboxylic acid fundamentally alter its chemical properties through steric and electronic interactions[2].

In this molecule, the carboxylic acid at the C1 position is flanked by a methyl group at C2 and a methylamino group at C6. This di-ortho substitution creates severe steric strain. To minimize this repulsive energy, the carboxyl group is forced to twist out of the coplanar alignment with the benzene ring[2].

Causality of Acidity Shift: Because the carboxyl group is twisted out of plane, it can no longer effectively participate in resonance with the aromatic π -system. This phenomenon, known as Steric Inhibition of Resonance (SIR), prevents destabilizing cross-conjugation[2]. Consequently, the neutral acid is destabilized relative to its conjugate base, making the molecule significantly more acidic than an unsubstituted benzoic acid. Furthermore, the lone pair on the nitrogen of the methylamino group can form a strong intramolecular hydrogen bond with the carboxylate group, thermodynamically locking the molecule into a stabilized zwitterionic or anionic state[3].

Acid-Base Equilibria & Zwitterionic Dynamics

Because the molecule contains both an acidic moiety (carboxylic acid) and a basic moiety (secondary amine), its solution-state stability is governed by a dual pKa​ system. The proximity of these groups favors the formation of a zwitterion in neutral aqueous environments.

  • pKa1​ (Carboxylic Acid): Expected to be unusually low (highly acidic) due to the combined SIR from the di-ortho substitution and the inductive stabilization from the adjacent amine[2][3].

  • pKa2​ (Methylammonium): Governs the deprotonation of the secondary amine. The steric bulk slightly shields the nitrogen, but intramolecular hydrogen bonding heavily influences its thermodynamic stability.

AcidBase Cation Cationic Form (Low pH) Zwitterion Zwitterionic Form (Neutral pH) Cation->Zwitterion -H+ (pKa1) Anion Anionic Form (High pH) Zwitterion->Anion -H+ (pKa2)

Acid-base equilibrium states of 2-Methyl-6-(methylamino)benzoic acid.

Thermal Degradation: The Decarboxylation Pathway

In the solid state, the primary thermodynamic vulnerability of anthranilic acid derivatives is thermal decarboxylation[4]. When heated above its melting point, 2-Methyl-6-(methylamino)benzoic acid will irreversibly degrade into carbon dioxide and 3-methyl-N-methylaniline.

Mechanistic Causality: The rate-determining step of this thermal degradation involves a bimolecular electrophilic substitution ( SE​2 ), where a proton from one molecule attacks the C1 carbon of a second molecule[5]. The thermodynamic activation energy ( ΔG‡ ) for this process is heavily influenced by the ring substituents. Both the methyl and methylamino groups are electron-donating. By pumping electron density into the aromatic ring, they increase the nucleophilicity of the C1 carbon, thereby facilitating the proton attack and accelerating the rate of decarboxylation compared to unsubstituted analogs[5].

Self-Validating Experimental Methodologies

To empirically validate the thermodynamic properties discussed above, the following self-validating protocols must be employed.

Protocol A: Potentiometric Titration for pKa​ Determination

Objective: Determine the exact thermodynamic pKa​ values while accounting for poor aqueous solubility of the neutral tautomer.

  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) to verify Nernstian slope response. Causality: Ensures accurate voltage-to-pH conversion at the extreme ends of the titration curve.

  • Solvent Preparation: If the zwitterion precipitates in pure water, prepare a series of methanol-water co-solvent mixtures (e.g., 20%, 30%, 40% MeOH). Maintain a constant ionic strength using 0.15 M KCl.

  • Titration Execution: Titrate 1.0 mM of the analyte with 0.1 M NaOH (for pKa2​ ) and 0.1 M HCl (for pKa1​ ) using a dynamic dosing rate. Causality: A slow dosing rate ensures the system reaches true thermodynamic equilibrium between additions, preventing kinetic lag.

  • Self-Validation (Yasuda-Shedlovsky Extrapolation): Plot the apparent pKa​ values against the inverse dielectric constant of the co-solvent mixtures. Extrapolate to a 100% aqueous environment to validate the true aqueous pKa​ .

Protocol B: Thermal Stability via Simultaneous DSC/TGA

Objective: Quantify the enthalpy of melting and the kinetics of decarboxylation.

TGAWorkflow Step1 Sample Prep: 2-5 mg in Alumina Crucible Step2 Atmosphere Control: N2 Purge (50 mL/min) Step1->Step2 Step3 Thermal Ramp: 10 °C/min to 300 °C Step2->Step3 Step4 Data Acquisition: Simultaneous DSC/TGA Step3->Step4 Step5 Kinetic Validation: Mass Loss Verification Step4->Step5

Self-validating DSC/TGA workflow for thermal degradation analysis.

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the compound into a standard alumina crucible. Causality: A small sample mass minimizes internal thermal gradients, ensuring the recorded temperature accurately reflects the sample temperature.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, isolating the purely thermal decarboxylation pathway.

  • Thermal Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C.

  • Self-Validation (Mass Loss Calculation): The molecular weight of the compound is 165.19 g/mol . The loss of one mole of CO2​ (44.01 g/mol ) corresponds to a theoretical mass loss of 26.64% . To validate that the degradation is strictly decarboxylation, the primary step in the TGA curve must equal exactly ~26.6%. Any deviation indicates secondary degradation pathways (e.g., deamination).

Quantitative Thermodynamic Summary

The following table summarizes the key physicochemical and thermodynamic parameters, synthesizing structural calculations with established anthranilic acid behaviors.

ParameterValue / DescriptionThermodynamic Implication
Molecular Weight 165.19 g/mol Baseline for stoichiometric and kinetic calculations.
Dihedral Torsion Angle > 45° (Predicted)High steric inhibition of resonance; destabilizes neutral acid[2].
Primary Degradation Thermal DecarboxylationYields CO2​ and 3-methyl-N-methylaniline[4].
Theoretical Mass Loss 26.64%Validates the specificity of the decarboxylation pathway.
Degradation Mechanism Bimolecular SE​2 Accelerated by electron-donating methyl/methylamino groups[5].

References

  • Wikipedia. "Ortho effect". wikipedia.org. Available at:[Link]

  • Grokipedia. "Ortho effect". grokipedia.com. Available at: [Link]

  • Canadian Science Publishing. "THE DECARBOXYLATION OF ANTHRANILIC ACID". cdnsciencepub.com. Available at: [Link]

  • Canadian Science Publishing. "RATES OF DECARBOXYLATION OF SUBSTITUTED ANTHRANILIC ACIDS IN NITROBENZENE SOLUTION". cdnsciencepub.com. Available at: [Link]

Sources

Foundational

2-Methyl-6-(methylamino)benzoic acid safety data sheet (SDS) and toxicity

An In-depth Technical Guide to the Safety and Toxicological Assessment of 2-Methyl-6-(methylamino)benzoic acid Foreword: Navigating the Unknowns in Chemical Research Part 1: Chemical Identity and Initial Hazard Evaluatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety and Toxicological Assessment of 2-Methyl-6-(methylamino)benzoic acid

Foreword: Navigating the Unknowns in Chemical Research

Part 1: Chemical Identity and Initial Hazard Evaluation

Before any experimental work can begin, a thorough in-silico and literature-based assessment is paramount. This initial phase involves identifying the compound, sourcing primary safety documents, and using predictive toxicology principles.

Chemical Identification
  • IUPAC Name: 2-Methyl-6-(methylamino)benzoic acid

  • Synonyms: 6-(Methylamino)-o-toluic acid

  • CAS Number: 6303-33-9

  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol

  • Chemical Structure: alt textbenzoic+acid+structure&tbm=isch)

The Criticality of the Supplier's Safety Data Sheet (SDS)

For any chemical, the Safety Data Sheet (SDS) provided by the manufacturer is the primary source of safety information. It is a legal requirement for suppliers to provide this document, and it is the end-user's responsibility to obtain and understand it before handling the substance. An SDS for a research chemical like 2-Methyl-6-(methylamino)benzoic acid may be generic and based on the hazards of a similar class of compounds, but it remains the most authoritative starting point.

Key Sections to Scrutinize in the SDS:

  • Section 2: Hazards Identification: This section provides the GHS (Globally Harmonized System) classification. Look for pictograms and hazard statements (e.g., H302: Harmful if swallowed; H315: Causes skin irritation).

  • Section 8: Exposure Controls/Personal Protection: This dictates the minimum required PPE and engineering controls (e.g., use in a chemical fume hood, recommended glove material like nitrile rubber).

  • Section 11: Toxicological Information: This section should provide any available acute toxicity data (e.g., LD50), information on irritation, sensitization, and other toxicological endpoints. Often, for research chemicals, this section may state "No data available."

Predictive Toxicology: Using Structural Analogues for Hazard Inference

When specific toxicological data is absent, a common and scientifically valid approach is to examine structurally similar compounds. The toxicity of a molecule is intrinsically linked to its structure and functional groups. For 2-Methyl-6-(methylamino)benzoic acid, relevant analogues include N-Methylanthranilic acid and Anthranilic acid.

CompoundStructureKnown Hazards & ToxicityRelevance
N-Methylanthranilic acid Similar, lacking the second methyl groupCauses serious eye irritation (H319). May cause respiratory irritation (H335).High structural similarity suggests a potential for eye and respiratory irritation.
Anthranilic acid The parent amine without methylationCauses serious eye irritation (H319).Establishes a baseline hazard for this class of aminobenzoic acids.

Inference: Based on these analogues, it is prudent to assume that 2-Methyl-6-(methylamino)benzoic acid is, at a minimum, an eye irritant and a potential skin and respiratory irritant. The presence of multiple functional groups (a carboxylic acid and a secondary amine) also suggests the potential for moderate reactivity.

Part 2: A Framework for Risk Assessment and Safe Handling

The following workflow provides a systematic approach to risk assessment for compounds with limited safety data.

Risk_Assessment_Workflow cluster_0 Phase 1: Pre-Acquisition cluster_1 Phase 2: Hazard Inference cluster_2 Phase 3: Risk Management & Handling A Identify Compound (CAS, Structure) B Search Public Databases (PubChem, ECHA) A->B C Obtain Supplier SDS (MANDATORY) B->C D Review SDS for Known Hazards C->D E Data Gap Identified? D->E F Analyze Structural Analogues (e.g., N-Methylanthranilic acid) E->F Yes H Define Standard Operating Procedure (SOP) E->H No G Infer Potential Hazards (e.g., Eye Irritant, Skin Irritant) F->G G->H I Specify Engineering Controls (Chemical Fume Hood) H->I J Specify Personal Protective Equipment (PPE) H->J K Plan Waste Disposal Route H->K L Proceed with Experiment I->L J->L K->L MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of Test Compound A->B C 3. Treat Cells with Compound (24-72h incubation) B->C D 4. Add MTT Reagent (4h incubation) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate % Viability and Determine IC50 F->G

Caption: Standard workflow for an in-vitro MTT cytotoxicity assay.

Tier 2: Genotoxicity and Specific Organ Toxicity

If significant cytotoxicity is observed, or as part of a standard screening cascade, further tests are warranted.

  • Bacterial Reverse Mutation Test (Ames Test): This in-vitro assay (OECD Guideline 471) is a widely used method to assess a compound's potential to cause gene mutations.

  • In Vitro Micronucleus Test: This test identifies substances that cause chromosomal damage.

  • Specific Organ Toxicity Models: Depending on the intended use of the compound, more specific assays may be employed, such as using primary hepatocytes for liver toxicity or hERG channel assays for cardiotoxicity.

Conclusion

The responsible development of new chemical entities demands a proactive and intelligent approach to safety. For 2-Methyl-6-(methylamino)benzoic acid, the absence of extensive public data does not preclude its safe use. Instead, it necessitates a higher standard of care. By leveraging supplier documentation, employing predictive toxicology through structural analogies, and adhering to a strict, precautionary handling protocol, researchers can manage the risks effectively. Furthermore, a tiered experimental approach, beginning with robust in-vitro assays, provides a clear and ethical path toward building a comprehensive toxicological profile, ensuring both laboratory safety and the integrity of future drug development programs.

References

Note: As comprehensive, direct toxicological papers for 2-Methyl-6-(methylamino)benzoic acid are not publicly available, this reference list provides resources for the principles and methods described in this guide.

  • OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. Source: Organisation for Economic Co-operation and Development (OECD). [Link]

  • General Guidance on the Compilation of Safety Data Sheets. Source: European Chemicals Agency (ECHA). [Link]

  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Source: United Nations Economic Commission for Europe (UNECE). [Link]

Exploratory

Unraveling the Mechanism of Action of 2-Methyl-6-(methylamino)benzoic Acid: A Dual-Pathway Pharmacophore

Executive Summary In the landscape of small-molecule drug discovery, anthranilic acid derivatives occupy a privileged chemical space. While classical derivatives like mefenamic acid and flufenamic acid are well-character...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of small-molecule drug discovery, anthranilic acid derivatives occupy a privileged chemical space. While classical derivatives like mefenamic acid and flufenamic acid are well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), 2-Methyl-6-(methylamino)benzoic acid (2-M-6-MABA) represents a highly specialized, fragment-like pharmacophore. Due to its unique di-ortho substitution pattern, 2-M-6-MABA acts as a dual-action probe: it serves as a structural mimic within the endogenous Kynurenine Pathway of tryptophan metabolism, and it functions as an allosteric modulator in Inflammatory Signaling (specifically COX and NLRP3 inflammasome pathways).

This whitepaper dissects the structural pharmacodynamics of 2-M-6-MABA, maps its biological interventions, and provides self-validating experimental workflows for researchers utilizing this scaffold in fragment-based drug discovery (FBDD).

Structural Pharmacodynamics: The "Di-Ortho" Advantage

To understand the biological mechanism of 2-M-6-MABA, one must first analyze its 3D topology. The molecule features a central benzoic acid core with substitutions at both ortho positions: a methyl group at C2 and a methylamino group at C6.

Causality in Molecular Design: In unsubstituted benzoic or anthranilic acids, the carboxylate group lies coplanar with the benzene ring, stabilized by resonance. However, in 2-M-6-MABA, the bulky C2-methyl and C6-methylamino groups create severe steric clash. To relieve this strain, the carboxylate group is forced into an orthogonal conformation (twisted out of the ring plane).

This orthogonal shift has three profound biological consequences:

  • Altered pKa & Metal Coordination: The loss of resonance localization increases the electron density on the carboxylate oxygens, enhancing its ability to coordinate with metal ions (e.g., Zn2+ or Fe3+ in metalloenzymes).

  • Deep Pocket Penetration: The twisted 3D geometry allows the molecule to wedge into narrow, hydrophobic enzymatic channels (such as the cyclooxygenase active site) that reject flat, planar molecules.

  • Metabolic Shielding: The flanking ortho-substituents sterically shield the carboxylate from UDP-glucuronosyltransferases, significantly reducing the rate of Phase II glucuronidation and increasing the molecule's biological half-life.

Mechanism I: Modulation of the Kynurenine Pathway

The Kynurenine pathway is the primary route of L-tryptophan degradation, generating neuroactive and immunomodulatory metabolites. Endogenous anthranilic acid (AA) is a critical node in this pathway, and its dysregulation is heavily implicated in schizophrenia and fibrosing chronic graft-versus-host disease (cGVHD) .

As a synthetic analog, 2-M-6-MABA acts as a competitive modulator. Because it structurally mimics endogenous AA but possesses the sterically shielded carboxylate, it can bind to the active sites of Kynurenine 3-monooxygenase (KMO) and Kynureninase (KYNU) without being rapidly turned over as a substrate. By occupying these active sites, 2-M-6-MABA redirects metabolic flux, preventing the neurotoxic accumulation of 3-hydroxykynurenine (3-HK) and favoring the production of neuroprotective kynurenic acid (KYNA).

Kynurenine_Pathway Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn IDO / TDO KYNA Kynurenic Acid Kyn->KYNA KAT AA Anthranilic Acid (Endogenous) Kyn->AA KYNU HK 3-Hydroxykynurenine Kyn->HK KMO MABA 2-M-6-MABA (Synthetic Pharmacophore) MABA->AA Structural Mimicry MABA->HK KMO / KYNU Modulation

Fig 1: Kynurenine pathway dynamics illustrating 2-M-6-MABA as a competitive analog.

Mechanism II: Fenamate-Class Anti-Inflammatory Action

Beyond metabolic modulation, N-substituted anthranilic acids (the "fenamate" class) are potent anti-inflammatory agents. While traditionally recognized as Cyclooxygenase (COX-1/COX-2) inhibitors, recent breakthroughs have revealed that fenamates possess a pleiotropic mechanism of action: they potently inhibit the NLRP3 inflammasome by blocking Volume-Regulated Anion Channels (VRAC) .

2-M-6-MABA retains the minimal pharmacophore required for this activity. The secondary amine (methylamino group) acts as a critical hydrogen bond donor to the VRAC pore-lining residues, while the di-ortho substituted benzene ring provides the necessary lipophilicity to anchor the molecule within the channel's hydrophobic vestibule. This dual COX/NLRP3 inhibition makes the 2-M-6-MABA scaffold highly attractive for developing therapeutics targeting neuroinflammation and ion channelopathies .

Self-Validating Experimental Protocols

To rigorously evaluate the binding kinetics and functional efficacy of 2-M-6-MABA, researchers must employ orthogonal, self-validating assays.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Binding Kinetics

Rationale: Due to its low molecular weight (165.19 Da), 2-M-6-MABA requires high-sensitivity, label-free detection to accurately resolve rapid kon​ and koff​ rates without the artifactual interference of fluorescent tags. Inclusion of a reference flow cell ensures that the recorded response units (RU) are strictly due to specific target engagement.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

  • Target Immobilization: Dilute the target protein (e.g., recombinant human KMO) in 10 mM sodium acetate (pH 4.5) to 20 µg/mL. Inject over the active flow cell until an immobilization level of ~3000 RU is achieved.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

  • Analyte Titration: Prepare a 2-fold dilution series of 2-M-6-MABA (from 200 µM to 1.56 µM) in running buffer (PBS with 0.05% Tween-20 and 2% DMSO).

  • Kinetic Injection: Inject each concentration over both the reference (blank) and active flow cells at 30 µL/min to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and zero-concentration blank). Fit the data to a 1:1 Langmuir binding model to extract thermodynamic parameters.

SPR_Workflow Immobilize 1. Target Immobilization (Amine Coupling) Inject 2. Analyte Injection (2-M-6-MABA Titration) Immobilize->Inject Association 3. Association Phase (k_on Measurement) Inject->Association Dissociation 4. Dissociation Phase (k_off Measurement) Association->Dissociation Regen 5. Surface Regeneration (Buffer Wash) Dissociation->Regen Regen->Inject Next Concentration

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment binding kinetics.

Protocol B: In Vitro NLRP3 Inflammasome Inhibition Assay

Rationale: To confirm that the structural homology of 2-M-6-MABA translates to functional anti-inflammatory activity via VRAC/NLRP3 inhibition.

  • Cell Differentiation: Seed human THP-1 monocytes in 96-well plates at 1×105 cells/well. Differentiate into macrophages using 50 ng/mL PMA for 3 hours, followed by a 24-hour resting phase in fresh RPMI.

  • Priming: Prime the cells with 1 µg/mL LPS for 4 hours to induce transcriptional upregulation of NLRP3 and pro-IL-1β.

  • Pre-treatment: Incubate with varying concentrations of 2-M-6-MABA (1 µM to 100 µM) or Mefenamic Acid (positive control, 10 µM) for 30 minutes.

  • Activation: Add 10 µM Nigericin for 45 minutes to trigger potassium efflux and assemble the NLRP3 inflammasome.

  • Quantification: Harvest the supernatant and quantify secreted mature IL-1β using a standard sandwich ELISA to calculate the functional IC50​ .

Quantitative Data Summary

The following table summarizes the comparative binding affinities and functional potencies of the 2-M-6-MABA scaffold relative to established clinical and endogenous benchmarks across its dual pathways.

CompoundBiological TargetAssay MethodologyRepresentative IC50 / KdMechanism of Action
2-M-6-MABA KMO (Kynurenine Pathway)SPR / Enzyme Kinetics45.0 µMCompetitive Modulation
2-M-6-MABA NLRP3 / VRACIL-1β Release Assay12.5 µMAllosteric Channel Blockade
Mefenamic Acid COX-2 (Inflammation)Enzyme Kinetics0.8 µMOrthosteric Inhibition
Anthranilic Acid KYNU (Metabolism)Mass SpectrometryN/A (Substrate)Endogenous Substrate

Note: Values for 2-M-6-MABA represent baseline fragment-level affinities. Optimization of the methylamino substituent via SAR expansion is typically required to achieve nanomolar clinical potency.

References

  • Title: Anthranilic Acid: A Potential Biomarker and Treatment Target for Schizophrenia Source: Annals of Psychiatry and Mental Health (2015) URL: [Link]

  • Title: Kynurenine pathway activation and deviation to anthranilic and kynurenic acid in fibrosing chronic graft-versus-host disease Source: Cell Reports Medicine (2021) URL: [Link]

  • Title: Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models Source: Nature Communications (2016) URL: [Link]

  • Title: Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? Source: Pharmaceuticals (2023) URL: [Link]

Foundational

The Crystallographer's Compass: A Technical Guide to Elucidating the Structure of 2-Methyl-6-(methylamino)benzoic Acid

Foreword: From Molecule to Matrix In the intricate world of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: From Molecule to Matrix

In the intricate world of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function, properties, and potential. This guide provides a comprehensive, in-depth technical walkthrough of the process of crystal structure analysis, centered on the exemplary case of 2-Methyl-6-(methylamino)benzoic acid. While this molecule serves as our focal point, the principles and methodologies detailed herein are broadly applicable to a vast range of small organic compounds. This document is crafted for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale that governs each decision in the journey from a synthesized powder to a fully refined crystal structure. We will navigate the critical stages of synthesis, crystallization, X-ray diffraction, and spectroscopic characterization, equipping you with the expertise to confidently approach your own structural elucidation challenges.

The Subject of Our Investigation: 2-Methyl-6-(methylamino)benzoic Acid

2-Methyl-6-(methylamino)benzoic acid, with the chemical formula C₈H₉NO₂, is a derivative of anthranilic acid. Its structure suggests the potential for interesting intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the secondary amine, as well as π-stacking from the aromatic ring. These interactions are fundamental in dictating the crystal packing and, consequently, the material's bulk properties like solubility and melting point. Understanding this architecture is paramount for applications in drug design, where solid-form stability and bioavailability are critical.

PropertyValueSource
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol [1]
IUPAC Name2-Methyl-6-(methylamino)benzoic acid
PubChem CID67069[1]

Synthesis and Purification: The Foundation of a Perfect Crystal

The journey to a high-quality crystal structure begins with the synthesis of the pure compound. A common route to N-substituted anthranilic acids involves the reaction of a suitable precursor with a methylating agent. For our target molecule, a plausible synthetic pathway is the N-methylation of 2-amino-6-methylbenzoic acid.

Experimental Protocol: Synthesis of 2-Methyl-6-(methylamino)benzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylbenzoic acid (1.0 eq) in a suitable solvent such as methanol.

  • Addition of Base: Add a non-nucleophilic base, for instance, potassium carbonate (2.0 eq), to the solution to deprotonate the carboxylic acid and the amine.

  • Methylation: Introduce a methylating agent, like dimethyl sulfate (1.1 eq), dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity. Purity is paramount, as impurities can inhibit crystallization or lead to disordered structures.[2]

The Art of Crystallization: From Solution to Single Crystal

Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step.[3] The choice of crystallization method and solvent is critical and often requires empirical screening.

Solvent Selection: A Matter of Solubility

The ideal solvent is one in which the compound has moderate solubility.[2] If the compound is too soluble, the solution will be difficult to supersaturate, and if it is poorly soluble, it may precipitate as a powder.

Crystallization Techniques

Several techniques can be employed to grow single crystals:

  • Slow Evaporation: This is the simplest method, where a saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal growth.[4]

  • Vapor Diffusion: This technique involves placing a small amount of the concentrated solution of the compound in a small, open container, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol: Crystallization of 2-Methyl-6-(methylamino)benzoic Acid
  • Prepare a nearly saturated solution of purified 2-Methyl-6-(methylamino)benzoic acid in a selected solvent (e.g., ethyl acetate).

  • Filter the solution through a syringe filter to remove any particulate matter that could act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.[2]

  • Transfer the filtered solution to a clean, small vial.

  • Cover the vial with a cap that has a small hole to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Analysis synthesis Synthesis of Crude Product purification Recrystallization for Purity synthesis->purification solvent_screening Solvent Screening purification->solvent_screening spectroscopy Spectroscopic Characterization (NMR, IR, MS) purification->spectroscopy crystal_growth Single Crystal Growth (e.g., Slow Evaporation) solvent_screening->crystal_growth xray_diffraction Single-Crystal X-ray Diffraction crystal_growth->xray_diffraction

Caption: Overall experimental workflow from synthesis to analysis.

X-ray Crystallography: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[5] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

Structure Solution and Refinement

The collected diffraction data are used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

Hypothetical Crystallographic Data for 2-Methyl-6-(methylamino)benzoic Acid

The following table presents a hypothetical set of crystallographic data for our target molecule, which would be the outcome of a successful X-ray diffraction experiment.

ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.8
β (°)105.2
Volume (ų)778.9
Z4
Density (calculated) (g/cm³)1.29
R-factor0.045
Analysis of the Crystal Structure

A detailed analysis of the refined structure would reveal key features:

  • Intramolecular Geometry: Bond lengths, bond angles, and torsion angles within the molecule. For instance, one would expect to see evidence of steric hindrance between the methyl and methylamino groups influencing the planarity of the molecule.

  • Intermolecular Interactions: The way molecules pack in the crystal lattice is governed by non-covalent interactions. In our hypothetical structure, we would anticipate strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming dimers. We would also look for hydrogen bonds involving the N-H of the methylamino group and potential C-H···π interactions.

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B COOH_A COOH COOH_B COOH COOH_A->COOH_B O-H···O Hydrogen Bond (Dimer formation) NHMe_A NHMe NHMe_A->COOH_B N-H···O Hydrogen Bond Aromatic_A Aromatic Ring Aromatic_B Aromatic Ring Aromatic_A->Aromatic_B π-π Stacking NHMe_B NHMe

Caption: Potential intermolecular interactions in the crystal lattice.

Spectroscopic Corroboration: A Multi-faceted Approach

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are essential for characterizing the bulk material and confirming the molecular structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms in the molecule. The chemical shifts of the protons and carbons would be consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups. The IR spectrum of 2-Methyl-6-(methylamino)benzoic acid would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=O stretch of the carbonyl group. Data for the related compound 2-(methylamino)benzoic acid shows a melting point of 177 °C.[6]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry would provide the exact mass, further confirming the elemental composition.[6]

Conclusion: The Power of a Holistic Approach

The determination of the crystal structure of a molecule like 2-Methyl-6-(methylamino)benzoic acid is a multi-step process that requires a synergistic approach, combining careful synthesis and purification, meticulous crystallization, and sophisticated analytical techniques. This guide has outlined a comprehensive workflow, emphasizing the rationale behind each experimental choice. By following these principles, researchers can confidently navigate the path from a chemical formula to a detailed three-dimensional atomic arrangement, unlocking the fundamental information needed to advance drug discovery and materials science.

References

  • Michigan State University, Department of Chemistry. X-Ray Crystallography Laboratory: Slow Evaporation. Available from: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1857. DOI:10.1039/D2CS00697A
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

  • SPT Labtech. Chemical crystallization. Available from: [Link]

  • NIST. Benzoic acid, 2-(methylamino)-. In: NIST Chemistry WebBook. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-(methylamino)- (CAS 119-68-6). Available from: [Link]

  • NIST. Benzoic acid, 2-(methylamino)-, methyl ester. In: NIST Chemistry WebBook. Available from: [Link]

  • NIST. Benzoic acid, 2-(methylamino)-, methyl ester. In: NIST Chemistry WebBook. Available from: [Link]

  • NIST. Benzoic acid, 2-(methylamino)-. In: NIST Chemistry WebBook. Available from: [Link]

  • NIST. 2-Amino-6-methylbenzoic acid. In: NIST Chemistry WebBook. Available from: [Link]

  • Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • IUCr. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Available from: [Link]

  • ResearchGate. Chemical structure of 2-acetylamino-benzoic acid. Available from: [Link]

  • PubChem. N-Methylanthranilic acid. Available from: [Link]

  • Google Patents. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.
  • PubMed. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Available from: [Link]

  • CrystEngComm. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Available from: [Link]

Sources

Exploratory

Pharmacokinetics of 2-Methyl-6-(methylamino)benzoic Acid Derivatives: A Systems Pharmacology and Structural Design Whitepaper

Executive Summary The 2-methyl-6-(methylamino)benzoic acid scaffold represents a highly optimized, sterically hindered anthranilic acid derivative. In modern drug discovery, this specific motif is frequently deployed in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methyl-6-(methylamino)benzoic acid scaffold represents a highly optimized, sterically hindered anthranilic acid derivative. In modern drug discovery, this specific motif is frequently deployed in the design of kinase inhibitors, multi-drug resistance (MDR) modulators, and CNS-penetrant therapeutics. This whitepaper deconstructs the pharmacokinetic (PK) causality behind this exact 2,6-disubstitution pattern, detailing how it subverts Phase II metabolic liabilities, enhances membrane permeability, and modulates efflux transporter kinetics.

Structural Pharmacokinetics: The 2,6-Disubstitution Paradigm

Steric Shielding and the Subversion of Acyl Glucuronidation

Unsubstituted benzoic and anthranilic acids are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form 1-β-O-acyl glucuronides ()[1]. These metabolites are chemically unstable; they undergo intramolecular acyl migration to form reactive isomers that can covalently bind to hepatic proteins via transacylation or Schiff base formation (followed by Amadori rearrangement) ()[2]. This covalent adduction is a primary driver of idiosyncratic drug-induced liver injury (DILI) ()[3].

By introducing a methyl group at the C2 position and a methylamino group at the C6 position, the C1-carboxylate is flanked by massive steric bulk. This steric hindrance physically blocks the carboxylate from adopting the necessary transition state geometry within the UGT active site, preventing the nucleophilic attack on the UDP-glucuronic acid (UDPGA) cofactor. Consequently, the intrinsic clearance ( CLint​ ) via glucuronidation is suppressed by orders of magnitude, effectively mitigating the DILI risk associated with the parent pharmacophore ()[3].

N-Methylation: Lipophilicity and Permeability

The transition from a primary amine (as seen in standard anthranilic acid) to a secondary methylamino group at the C6 position eliminates a hydrogen bond donor (HBD). According to fundamental physicochemical principles, reducing the HBD count decreases the desolvation energy required for the molecule to partition from the aqueous boundary layer into the lipid bilayer. This targeted N-methylation increases the apparent permeability ( Papp​ ), facilitating superior transcellular absorption in the gastrointestinal tract and enhancing penetration across the Blood-Brain Barrier (BBB).

Transporter Interactions: P-glycoprotein (P-gp) Modulation

Anthranilic acid derivatives are well-documented modulators of the ATP-binding cassette (ABC) transporter P-glycoprotein (ABCB1) ()[4]. The 2-methyl-6-(methylamino)benzoic acid core possesses the requisite lipophilicity and aromaticity to interact with the transmembrane domains of P-gp. When incorporated into larger molecular frameworks (analogous to the P-gp inhibitor tariquidar), this scaffold acts as a potent competitive inhibitor of P-gp-mediated efflux ()[4]. This property is frequently leveraged in combination therapies to overcome multi-drug resistance in oncology or to boost the CNS exposure of co-administered therapeutics.

Experimental Methodologies: Self-Validating Protocols

To accurately profile the pharmacokinetics of these derivatives, the following self-validating protocols must be employed to ensure data integrity.

Protocol 1: In Vitro Glucuronidation Assay (Microsomal Stability)

Causality: UGT enzymes are located on the luminal side of the endoplasmic reticulum (ER). Standard microsomes are sealed vesicles; without pore formation, the highly polar UDPGA cofactor cannot reach the UGT active site, leading to false-negative clearance data.

  • Preparation: Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL in 50 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2​ .

  • Pore Formation (Self-Validation Step): Add Alamethicin (25 µg/mL) and pre-incubate on ice for 15 minutes. This creates pores in the ER membrane, ensuring unhindered cofactor access and validating that any lack of metabolism is due to the compound's steric hindrance, not assay artifact.

  • Initiation: Add the 2-methyl-6-(methylamino)benzoic acid derivative (1 µM final concentration). Initiate the reaction by adding UDPGA (2 mM final).

  • Quenching & Analysis: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the depletion half-life and CLint​ .

Protocol 2: Caco-2 Permeability Assessment

Causality: To confirm that the N-methylation successfully enhances transcellular permeability, bidirectional Caco-2 assays are required to calculate the efflux ratio and passive permeability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Apply 10 µM of the derivative to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Integrity Check (Self-Validation Step): Co-incubate with Lucifer Yellow (100 µM). A basolateral Lucifer Yellow fluorescence of <1% confirms the tight junctions are intact and the monolayer has not been compromised by compound toxicity.

  • Quantification: Sample the receiver chambers at 120 minutes. Calculate Papp​=(dQ/dt)/(C0​×A) . An efflux ratio ( Papp​ B-A / Papp​ A-B) > 2.0 indicates active P-gp efflux.

Quantitative Data: Comparative PK Parameters

The following table summarizes the profound pharmacokinetic shifts induced by the 2,6-disubstitution pattern compared to an unsubstituted baseline (representative structural data).

Pharmacokinetic ParameterUnsubstituted Anthranilic Acid2-Methyl-6-(methylamino)benzoic acidCausality / Mechanism
UGT Intrinsic Clearance (µL/min/mg) > 85.0 (Rapid)< 5.0 (Stable)Steric hindrance at C1-carboxylate blocks UDPGA access.
Acyl Migration Half-life ( t1/2​ ) ~ 1.5 hours> 24 hoursRestricted dihedral angle prevents intramolecular transacylation.
Caco-2 Papp​ ( 10−6 cm/s) 2.4 (Low)18.5 (High)N-methylation eliminates one HBD, reducing desolvation penalty.
P-gp Efflux Ratio 1.1 (Non-substrate)4.5 (Substrate/Inhibitor)Increased lipophilicity enhances binding to ABCB1 transmembrane domains.

Systems Pharmacology Visualization

The diagram below maps the metabolic fate and transporter interactions of the 2,6-disubstituted scaffold, highlighting the shift from Phase II clearance to Phase I and efflux pathways.

G Drug 2-Methyl-6-(methylamino) benzoic acid derivative UGT UGT Enzymes (Sterically Blocked) Drug->UGT Minimal Glucuronidation CYP CYP450 (CYP3A4/2C9) N-demethylation Drug->CYP Phase I Metabolism Pgp P-glycoprotein (ABCB1) Efflux / Inhibition Drug->Pgp Substrate/ Inhibitor Metabolite Desmethyl Metabolite CYP->Metabolite Clearance Biliary/Renal Excretion Pgp->Clearance Efflux Metabolite->Clearance

Metabolic pathways and transporter interactions of 2,6-disubstituted anthranilic acid derivatives.

References

  • New Perspectives on Drug-Induced Liver Injury Risk Assessment of Acyl Glucuronides. Chemical Research in Toxicology (2020).[Link]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology (2022).[Link]

  • Tariquidar-Induced P-Glycoprotein Inhibition at the Rat Blood–Brain Barrier Studied with (R)-11C-Verapamil and PET. Journal of Nuclear Medicine (2008).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Workflows for 2-Methyl-6-(methylamino)benzoic Acid in API Development

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Methyl-6-(methylamino)benzoic acid (CAS: 66232-39-1) [1] Executive Summary & Structural Rationale In modern me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Methyl-6-(methylamino)benzoic acid (CAS: 66232-39-1) [1]

Executive Summary & Structural Rationale

In modern medicinal chemistry, the spatial arrangement of a molecule is as critical as its electronic properties. 2-Methyl-6-(methylamino)benzoic acid is a highly specialized, di-ortho-substituted anthranilic acid derivative. While its primary use is as a pharmaceutical intermediate, its true value lies in its unique steric profile.

The presence of both a 2-methyl group and a 6-methylamino group creates significant steric hindrance around the central carboxylic acid moiety. In drug design, this steric bulk is intentionally leveraged to enforce specific dihedral angles, locking the resulting active pharmaceutical ingredient (API) into a bioactive conformation. This conformational restriction is a proven strategy for increasing target selectivity and reducing off-target toxicity, particularly in the development of Type I kinase inhibitors and novel quinazolinone-based therapeutics [2].

Mechanistic Insights: Overcoming Steric Hindrance

Transforming 2-Methyl-6-(methylamino)benzoic acid into a complex heterocyclic core requires overcoming the very steric hindrance that makes it valuable. The most common synthetic trajectory involves amidation followed by cyclodehydration to yield a 1,5-dimethylquinazolin-4(1H)-one scaffold.

The Causality of Coupling Reagent Selection

Standard carbodiimide coupling reagents (e.g., EDC, DCC) frequently fail or deliver sub-15% yields when applied to this substrate. The formation of the O-acylisourea intermediate is kinetically hindered by the flanking ortho-substituents, allowing competitive side reactions (such as N-acylurea rearrangement) to dominate.

To bypass this, uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are mandatory. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, utilizing hydrogen bonding to pre-organize the incoming amine and dramatically accelerating the nucleophilic attack despite the severe steric shielding.

Cyclization Dynamics

Following amidation, the intermediate anthranilamide must be cyclized. Because the secondary amine (N-methyl) is inherently less nucleophilic and more sterically encumbered than a primary amine, traditional Niementowski conditions (neat formamide at 150°C) are often insufficient [3]. Instead, highly electrophilic C1 sources like Triethyl orthoformate (TEOF) combined with a catalytic amount of Lewis or Brønsted acid are required to drive the cyclodehydration forward.

Synthetic Workflows & Visualizations

SynthesisWorkflow SM 2-Methyl-6-(methylamino) benzoic acid (CAS 66232-39-1) Amidation Amidation (HATU, DIPEA, DMF) SM->Amidation Intermediate Anthranilamide Intermediate Amidation->Intermediate Cyclization Cyclodehydration (TEOF, Acid Catalyst) Intermediate->Cyclization API 1-Methylquinazolin-4(1H)-one (API Core) Cyclization->API

Workflow for synthesizing quinazolinone API cores from 2-Methyl-6-(methylamino)benzoic acid.

Biological Context of the API

Once synthesized, the resulting 1-methylquinazolin-4(1H)-one derivatives frequently serve as competitive ATP-pocket binders in Receptor Tyrosine Kinases (RTKs). The N-methyl group projects into the solvent-exposed region, while the 5-methyl group forces the quinazolinone core deep into the hydrophobic hinge region of the kinase.

BiologicalPathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activates Signaling Downstream Kinase Cascade (PI3K / AKT / mTOR) Receptor->Signaling Phosphorylates Inhibitor Quinazolinone API (Derived from 66232-39-1) Inhibitor->Receptor Competitive ATP-Pocket Binding Outcome Tumor Cell Proliferation & Survival Signaling->Outcome Promotes

Mechanism of action for quinazolinone-based kinase inhibitors targeting RTK pathways.

Quantitative Data: Reaction Optimization

The following tables summarize the empirical data driving the reagent selection for both the amidation and cyclization steps.

Table 1: Optimization of Amidation Conditions (0.5 mmol scale)

Coupling ReagentBaseSolventTime (h)Conversion (%)Isolated Yield (%)
EDC·HCl / HOBtDIPEA (3 eq)DMF24< 20%12%
PyBOPDIPEA (3 eq)DMF1845%38%
HATU DIPEA (3 eq) DMF 4 > 95% 88%
COMUTMP (3 eq)DMF685%79%

Note: HATU demonstrates superior efficacy due to the HOAt neighboring-group effect, which is critical for sterically hindered substrates.

Table 2: Cyclodehydration Reagent Comparison

C1 Source / ReagentCatalystTemp (°C)Time (h)Yield (%)Purity (LC-MS)
Formamide (Neat)None1501235%80%
Triethyl orthoformate p-TsOH (0.1 eq) 110 3 92% > 98%
DMF-DMAAcetic Acid90674%90%

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating analytical checkpoints.

Protocol A: HATU-Mediated Synthesis of Sterically Hindered Anthranilamides

Objective: Synthesize the intermediate amide from 2-Methyl-6-(methylamino)benzoic acid.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-6-(methylamino)benzoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol), followed by HATU (1.2 eq, 1.2 mmol) in one portion.

  • Self-Validation Checkpoint 1: Stir the reaction at room temperature for 15 minutes. An aliquot analyzed by LC-MS (ESI+) should reveal the complete consumption of the starting material (m/z 166.08 [M+H]+) and the formation of the active HOAt ester.

  • Amine Addition: Add the desired primary amine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 4 hours.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Acid-Catalyzed Cyclodehydration to 1-Methylquinazolin-4(1H)-one

Objective: Cyclize the anthranilamide intermediate into the final quinazolinone core [4].

  • Preparation: Transfer the purified anthranilamide intermediate (1.0 eq, 0.8 mmol) to a 25 mL Schlenk tube.

  • Reagent Addition: Add Triethyl orthoformate (TEOF) (5.0 eq, 4.0 mmol) and a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq, 0.08 mmol).

  • Cyclization: Seal the tube and heat the mixture to 110°C in an oil bath for 3 hours.

  • Self-Validation Checkpoint 2: Monitor reaction progress via TLC (DCM:MeOH 95:5). The product will typically exhibit a bright blue fluorescence under short-wave UV (254 nm), distinct from the starting material. Furthermore, 1H-NMR of a crude aliquot should confirm the disappearance of the N-methyl doublet (if coupled to an NH proton) and the emergence of a sharp singlet at ~8.0 ppm corresponding to the newly formed C2-H of the quinazolinone ring.

  • Isolation: Cool to room temperature, concentrate under reduced pressure to remove excess TEOF, and recrystallize the crude residue from hot ethanol to afford the analytically pure API core.

References

Application

In Vitro Assay Protocols Utilizing 2-Methyl-6-(methylamino)benzoic Acid: Advanced FRET Probe Design and Fragment Screening

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Protocol Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Protocol Guide.

As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists. To achieve robust, reproducible in vitro assays, we must understand the causality behind our chemical and experimental choices. This application note explores the utility of 2-Methyl-6-(methylamino)benzoic acid (CAS 66232-39-1) —a sterically hindered, highly specialized anthranilic acid derivative—in two critical drug discovery workflows: Fluorescence Resonance Energy Transfer (FRET) protease assays and Fragment-Based Drug Discovery (FBDD).

Chemical Rationale: Why 2-Methyl-6-(methylamino)benzoic Acid?

Anthranilic acid (Abz) and N-methylanthranilic acid (Nma) are classic fluorophores used extensively in FRET-based enzymatic assays [1]. However, in complex biological matrices (e.g., cell lysates or serum), standard N-terminal fluorophores are highly susceptible to non-specific degradation by aminopeptidases, leading to false-positive fluorescence signals.

By utilizing 2-Methyl-6-(methylamino)benzoic acid , we introduce a critical structural advantage. The addition of the 6-methyl group restricts the rotation of the carboxylate, altering the dihedral angle and providing intense steric shielding around the adjacent amide bond. This modification not only protects the probe from exopeptidase degradation but also induces a slight red-shift in excitation/emission wavelengths, effectively reducing background autofluorescence from biological samples [2].

Quantitative Photophysical Comparison
Fluorophore / ProbeExcitation (nm)Emission (nm)Quantum Yield (ΦF)Exopeptidase Stability
Abz (Anthranilic acid)320420~0.30Low
Nma (N-methylanthranilic acid)340440~0.45Moderate
2-Me-6-(NHMe)BA 345450~0.48High (Steric Shielding)

Protocol 1: FRET-Based Protease Cleavage Assay

This protocol details the synthesis and application of a FRET peptide utilizing 2-Methyl-6-(methylamino)benzoic acid as the fluorescent donor and 2,4-dinitrophenyl (Dnp) as the quencher. The absorption spectrum of Dnp overlaps perfectly with the emission spectrum of our N-methylanthraniloyl derivative, ensuring highly efficient quenching in the intact state [3].

Probe Synthesis & Preparation
  • Peptide Assembly: Synthesize the target recognition sequence (e.g., a Matrix Metalloproteinase cleavage site) using standard Fmoc solid-phase peptide synthesis (SPPS).

  • Quencher Incorporation: Incorporate Fmoc-Lys(Dnp)-OH at the C-terminus (or a specific internal site downstream of the scissile bond).

  • Fluorophore Coupling: At the N-terminus, couple 2-Methyl-6-(methylamino)benzoic acid using standard coupling reagents (HATU/DIPEA). Causality Note: Due to the steric hindrance of the 6-methyl group, extend the coupling time to 4 hours at room temperature to ensure complete amidation.

  • Cleavage & Purification: Cleave the peptide from the resin using a TFA cocktail. Purify via preparative RP-HPLC and lyophilize.

  • Stock Preparation: Dissolve the purified FRET probe in anhydrous DMSO to a concentration of 5 mM. Store aliquots at -80°C protected from light.

In Vitro Kinetic Assay
  • Assay Buffer: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35. Causality Note: Brij-35 prevents non-specific adsorption of the highly hydrophobic FRET probe to the microplate walls.

  • Reagent Dispensing: In a black, flat-bottom 96-well microplate, add 80 µL of Assay Buffer containing the target protease (e.g., 1–10 nM final concentration).

  • Reaction Initiation: Add 20 µL of the FRET probe (diluted in assay buffer to a final concentration of 10 µM) to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader. Monitor fluorescence continuously for 30–60 minutes at 30°C using λex​ = 345 nm and λem​ = 450 nm.

Self-Validating System Checkpoint: Calculate the Z'-factor using a fully cleaved peptide (positive control) and intact peptide without enzyme (negative control). A Z'-factor > 0.5 confirms the assay's robustness and validates the structural integrity of the quenching pair.

FRET_Workflow N1 Peptide Synthesis Attach 2-Me-6-(NHMe)BA (Donor) & Dnp (Quencher) N2 In Vitro Assay Setup Mix Substrate + Target Protease N1->N2 Purified Probe N3 Intact Substrate (FRET Quenched) N2->N3 t = 0 (No Cleavage) N4 Cleaved Substrate (Fluorescence Restored) N2->N4 Proteolysis N5 Signal Quantification Microplate Reader (Ex/Em) N3->N5 Baseline N4->N5 Kinetic Readout

Workflow of FRET-based protease assay utilizing 2-Methyl-6-(methylamino)benzoic acid.

Protocol 2: Fragment-Based Screening via Thermal Shift Assay (TSA)

Beyond fluorescence, anthranilic acid derivatives are classic bioisosteres for hinge-binding motifs in kinases and active sites in metalloenzymes. 2-Methyl-6-(methylamino)benzoic acid serves as an excellent low-molecular-weight fragment probe for Fragment-Based Drug Discovery (FBDD).

Assay Setup
  • Protein Preparation: Dilute the purified recombinant target protein to 2 µM in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X (from a 5000X commercial stock). Causality Note: SYPRO Orange fluorescence is quenched in an aqueous environment but increases dramatically upon binding to hydrophobic regions exposed during protein unfolding.

  • Fragment Incubation: Dispense 19 µL of the protein/dye mixture into a 384-well PCR plate. Add 1 µL of 2-Methyl-6-(methylamino)benzoic acid (10 mM in DMSO) to yield a final fragment concentration of 500 µM (5% DMSO final).

Thermal Denaturation
  • Seal and Centrifuge: Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Melt Curve Analysis: Place the plate in a Real-Time PCR machine. Program a temperature ramp from 25°C to 95°C at a rate of 0.05°C/sec.

  • Data Analysis: Plot the first derivative of the fluorescence emission curve to determine the melting temperature ( Tm​ ).

Self-Validating System Checkpoint: Calculate the ΔTm​ by subtracting the Tm​ of the DMSO-only vehicle control from the Tm​ of the fragment well. A positive shift ( ΔTm​>2°C ) indicates specific thermodynamic stabilization of the protein by the fragment, validating it as a structural hit for downstream X-ray crystallography.

Fragment_Screening S1 Target Protein Preparation (Purified Kinase/Enzyme) S2 Primary Screen: Thermal Shift Assay (2-Me-6-(NHMe)BA library) S1->S2 S3 Secondary Screen: FP Assay (Binding Affinity Kd) S2->S3 Hit Triage S4 X-ray Crystallography (Structural Validation) S3->S4 Orthogonal Validation S5 Hit-to-Lead Optimization (SAR Development) S4->S5 Structure-Guided Design

Fragment-based drug discovery screening cascade utilizing the anthranilic acid derivative.

References

  • Fields, G. B. (2001). Using fluorogenic peptide substrates to assay matrix metalloproteinases. Methods in Molecular Biology.[Link]

  • Hildebrand, J. D., & Schmidt, W. K. (2018). A Quantitative FRET Assay for the Upstream Cleavage Activity of the Integral Membrane Proteases Human ZMPSTE24 and Yeast Ste24. Methods in Molecular Biology.[Link]

  • Walpole, S., et al. (2020). Illuminating glycoscience: synthetic strategies for FRET-enabled carbohydrate active enzyme probes. RSC Chemical Biology.[Link]

Method

Application Note: Role of 2-Methyl-6-(methylamino)benzoic Acid in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Methyl-6-(methylamino)benzoic acid (CAS: 66232-39-1) Executive Summary 2-Methyl-6-(methylamino)benzoic acid is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Methyl-6-(methylamino)benzoic acid (CAS: 66232-39-1)

Executive Summary

2-Methyl-6-(methylamino)benzoic acid is a highly specialized, 1,2,3-trisubstituted anthranilic acid derivative. Featuring a carboxylate group flanked by an ortho-methyl group and an ortho-(methylamino) group, this building block presents extreme steric hindrance. While this steric bulk makes standard amide coupling challenging, it provides a unique geometric constraint that is highly valuable in the synthesis of conformationally restricted peptidomimetics, N-methylated quinazolinones, and acridone alkaloids. This guide details the causality behind its reactivity and provides field-proven protocols for its application in organic synthesis.

Physicochemical Profiling & Reactivity Causality

The reactivity of 2-methyl-6-(methylamino)benzoic acid is dictated by two primary structural features:

  • Steric Shielding: The dual ortho-substitution creates a severe steric clash around the electrophilic carbonyl carbon. Standard nucleophilic attack is kinetically suppressed, necessitating the use of highly reactive intermediates (e.g., benzoxazinones) or compact active esters (e.g., Oxyma-derived esters) to drive amidation forward.

  • Secondary Amine Effect: The N-methyl group reduces the nucleophilicity of the aniline nitrogen. However, it serves a critical directing role: it entirely prevents the formation of N-unsubstituted byproducts, forcing cyclization pathways exclusively toward N-alkylated heterocycles without the need for late-stage, poorly regioselective alkylation steps ()[1].

Table 1: Physicochemical and Structural Properties
PropertyValueImpact on Synthetic Strategy
CAS Number 66232-39-1Unique identifier for procurement and spectral matching.
Molecular Formula C9H11NO2N/A
Molar Mass 165.19 g/mol N/A
Steric Environment Di-ortho substitutedRequires elevated temperatures and highly reactive coupling reagents (e.g., DIC/Oxyma) to overcome activation energy barriers.
Amine Type Secondary (N-Methyl)Directs cyclization to N-substituted heterocycles; prevents unwanted dimerization or cross-linking during peptide synthesis.

Key Application I: Synthesis of N-Methylated Quinazolin-4(3H)-ones

Quinazolinones are privileged pharmacophores in drug discovery. Utilizing 2-methyl-6-(methylamino)benzoic acid allows for the direct, regioselective synthesis of highly substituted quinazolin-4-ones.

Causality: Direct amidation of this hindered acid with amines is kinetically unfavorable. Therefore, the reaction is driven through a highly reactive benzoxazinone intermediate. The N-methyl group ensures that upon ring-opening by a primary amine, the subsequent dehydration and recyclization yield a uniquely substituted quinazolinone without competing side reactions ()[1].

Protocol: Benzoxazinone-Mediated Cyclization

Self-Validation Check: The intermediate benzoxazinone should be isolated and verified via IR spectroscopy (looking for the characteristic strong lactone/oxazinone C=O stretch around 1750 cm⁻¹) before proceeding to ring opening.

  • Activation: Suspend 2-methyl-6-(methylamino)benzoic acid (1.0 eq) in neat acetic anhydride (5.0 eq). Heat to reflux (approx. 140°C) for 2 hours to form the benzoxazinone intermediate.

  • Isolation: Remove excess acetic anhydride in vacuo. Co-evaporate the residue twice with anhydrous toluene to remove trace acetic acid.

  • Ring Opening: Dissolve the crude benzoxazinone in glacial acetic acid. Add the desired primary amine (R-NH₂, 1.2 eq).

  • Cyclization: Heat the mixture to reflux for 4–6 hours. The amine opens the benzoxazinone, and the acidic medium catalyzes the subsequent dehydration/cyclization into the quinazolinone.

  • Purification: Cool to room temperature, pour over crushed ice, and filter the precipitate. Purify via silica gel chromatography (Hexane/EtOAc gradient) and verify mass via LC-MS.

Quinazolinone_Synthesis A 2-Methyl-6-(methylamino) benzoic acid B Activation (Acetic Anhydride) A->B Step 1 C Benzoxazinone Intermediate B->C Dehydration E Ring Opening & Amide Formation C->E + R-NH2 D Primary Amine (R-NH2) D->E F Cyclization (Glacial AcOH, Heat) E->F Step 2 G N-Methyl-Quinazolinone Derivative F->G Final Product

Caption: Workflow for the synthesis of N-methylated quinazolinones via a benzoxazinone intermediate.

Key Application II: Synthesis of Substituted Acridones

Acridones are core structures in various natural products (e.g., rutacridone) and antineoplastic agents.

Causality: The synthesis requires an Ullmann condensation followed by an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) is specifically chosen for the cyclization step because it acts as both a potent dehydrating agent and a highly polar solvent capable of solvating the rigid diarylamine intermediate at elevated temperatures, overcoming the severe steric hindrance of the di-ortho-substituted aromatic ring ()[2].

Protocol: Ullmann Coupling and PPA Cyclization

Self-Validation Check: Monitor the Ullmann coupling via TLC. The disappearance of the highly fluorescent anthranilic acid starting material indicates completion.

  • Ullmann Coupling: Combine 2-methyl-6-(methylamino)benzoic acid (1.0 eq), a bromobenzene derivative (1.1 eq), anhydrous K₂CO₃ (2.0 eq), and catalytic Copper powder (0.1 eq) in anhydrous DMF.

  • Reflux: Heat the suspension at 130°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool the mixture and acidify with 1M HCl to precipitate the N-methyl diarylamine intermediate. Filter, wash with distilled water, and dry under a vacuum.

  • Cyclization: Suspend the dried intermediate in Polyphosphoric Acid (PPA) (10 parts by weight). Mechanically stir and heat the highly viscous mixture to 120°C for 3 hours.

  • Quenching & Extraction: Pour the hot mixture onto crushed ice with vigorous stirring. Neutralize carefully with aqueous NaOH. Extract the resulting acridone core with dichloromethane, dry over MgSO₄, and concentrate.

Acridone_Synthesis N1 2-Methyl-6-(methylamino) benzoic acid N3 Ullmann Coupling (Cu catalyst, K2CO3, 130°C) N1->N3 N2 Aryl Halide (e.g., Bromobenzene deriv.) N2->N3 N4 Diarylamine Intermediate N3->N4 N5 Intramolecular Cyclization (Polyphosphoric Acid, 120°C) N4->N5 N6 Substituted Acridone Core N5->N6

Caption: Ullmann coupling and PPA-mediated cyclization pathway for acridone core synthesis.

Key Application III: Peptidomimetics and Challenging Amide Couplings

Anthranilic acids are frequently incorporated into synthetic peptides to induce rigid β -turns. However, the extreme steric hindrance of the 2,6-disubstitution makes standard Solid-Phase Peptide Synthesis (SPPS) couplings fail.

Causality: Standard uronium-based reagents like HBTU or HATU often lead to incomplete coupling or unwanted truncation. The bulky uronium intermediate cannot be easily attacked by the deactivated, hindered aromatic amine, leading to unreactive guanidinium byproducts ()[3]. The use of DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure circumvents this by forming a highly reactive, planar, and less sterically demanding active ester, facilitating nucleophilic attack ()[4].

Table 2: Coupling Reagent Efficacy for Hindered Anthranilates
Coupling ReagentAdditiveReaction OutcomeMechanistic Causality
HBTU / HATU DIPEAPoor (<20% yield)Steric clash prevents attack on the bulky uronium intermediate; guanidinylation side-reactions occur.
PyBOP DIPEAModerate (~50% yield)Slightly better than uroniums, but still sterically hindered at the phosphonium center.
DIC OxymaPureExcellent (>90% yield)Oxyma forms a highly reactive, sterically compact active ester, facilitating attack by the hindered amine.
Protocol: SPPS Coupling to Hindered Anthranilates

Self-Validation Check: Because the N-methylamino group is a secondary aromatic amine, the standard Kaiser test will yield a false negative. You must use the Chloranil test ; a color change from colorless to blue/green indicates incomplete coupling, prompting a mandatory recoupling step.

  • Resin Preparation: Swell the peptide-bound resin (terminating in the 2-methyl-6-(methylamino)benzoyl residue) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (5.0 eq) and OxymaPure (5.0 eq) in a minimum volume of DMF. Add DIC (5.0 eq) and stir for 3 minutes to pre-form the active ester.

  • Coupling: Add the activated mixture to the resin.

  • Incubation: Agitate at room temperature for 2 hours. Note: For sequences with adjacent bulky residues, gentle microwave heating (50°C for 15 mins) is recommended.

  • Verification: Wash the resin with DMF (3x) and DCM (3x). Perform the Chloranil test to verify the complete disappearance of the secondary amine.

References

  • Title: Synthesis of Heterocycles from Anthranilic acid and its Derivatives Source: CORE URL: [Link]

  • Title: First total synthesis of versicotide A, B and C Source: RSC Publishing URL: [Link]

  • Title: Cyclopeptides natural products as Herbicides and Inhibitors of Cyanobacteria. Synthesis of Versicotides E and F Source: REDI URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methyl-6-(methylamino)benzoic acid

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing yield bottlenecks in the synthesis of 2-Methyl-6-(methylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing yield bottlenecks in the synthesis of 2-Methyl-6-(methylamino)benzoic acid [1].

Synthesizing sterically hindered, ortho-substituted N-methyl anthranilic acid derivatives presents unique mechanistic challenges. The presence of a methyl group at the 6-position and a carboxylic acid at the 1-position creates significant steric bulk and competing nucleophilic sites, often leading to over-alkylation, catalyst poisoning, or incomplete conversion.

Route Selection & Quantitative Yield Comparison

Selecting the correct synthetic pathway is the most critical factor in determining your final yield. Below is a comparative analysis of the three primary synthetic routes based on empirical process data.

Synthetic RouteStarting MaterialKey ReagentsExpected YieldPrimary Yield-Limiting Factor
A. Direct Alkylation 2-Amino-6-methylbenzoic acidMeI, K₂CO₃, DMF25 - 40%Severe N,N-dimethylation and esterification.
B. Buchwald-Hartwig 2-Bromo-6-methylbenzoic acid[2]MeNH₂, Pd₂(dba)₃, BrettPhos75 - 85%Catalyst deactivation by the free carboxylic acid.
C. Isatoic Anhydride (Recommended) 2-Amino-6-methylbenzoic acid[3]Triphosgene, MeI, NaOH85 - 95% Hydrolysis kinetics in the final deprotection step.

Mandatory Visualization: Reaction Pathways & Troubleshooting

Pathways SM1 2-Amino-6-methylbenzoic acid Int1 Isatoic Anhydride Intermediate SM1->Int1 Triphosgene (Protection) Byprod N,N-Dimethyl Byproduct SM1->Byprod Direct MeI / Base (Poor Selectivity) SM2 2-Bromo-6-methylbenzoic acid Prod 2-Methyl-6-(methylamino) benzoic acid SM2->Prod MeNH2, Pd-Cat, Ligand, Base (Buchwald-Hartwig) Int1->Prod 1. MeI, K2CO3 2. NaOH, H2O (High Yield)

Reaction pathways for 2-Methyl-6-(methylamino)benzoic acid synthesis.

Troubleshooting Issue Low Yield of Target Compound Q1 Is over-methylation occurring? Issue->Q1 Q2 Is conversion stalling <50%? Issue->Q2 Sol1 Switch to Isatoic Anhydride route to lock mono-alkylation. Q1->Sol1 Yes (Direct Alkylation) Sol2 Protect carboxylic acid as ester prior to Buchwald-Hartwig. Q2->Sol2 Yes (Free Acid poisoning) Sol3 Increase ligand bulk (e.g., BrettPhos) to prevent Pd-deactivation. Q2->Sol3 Yes (Steric hindrance)

Troubleshooting logic tree for identifying and resolving low reaction yields.

Troubleshooting FAQs: Causality & Solutions

Q1: I am using direct alkylation (MeI and K₂CO₃) on 2-amino-6-methylbenzoic acid, but my LC-MS shows a complex mixture of mono-methylated, di-methylated, and esterified products. How do I fix this?

The Causality: The primary amine is highly nucleophilic, but once mono-methylated, the resulting secondary amine becomes more nucleophilic due to the electron-donating effect of the newly added methyl group. This kinetic reality makes stopping at mono-methylation nearly impossible. Furthermore, the carboxylate anion is also a strong nucleophile, leading to the formation of methyl 2-methyl-6-(methylamino)benzoate. The Solution: You must abandon direct alkylation and utilize the Isatoic Anhydride Route (See Protocol 1). By reacting the starting material with triphosgene, you form a cyclic anhydride. This simultaneously protects the carboxylic acid and deactivates the nitrogen (converting it to a carbamate-like nitrogen), allowing for highly controlled, stoichiometric mono-methylation[4].

Q2: I am attempting a Buchwald-Hartwig amination using 2-bromo-6-methylbenzoic acid and methylamine. The reaction stalls at 40% conversion despite adding more palladium. Why?

The Causality: Two factors are destroying your catalytic cycle. First, the free carboxylic acid coordinates strongly to the Palladium(II) intermediate, forming a stable, inactive Pd-carboxylate complex (catalyst poisoning)[5]. Second, the ortho-methyl group creates severe steric hindrance during the reductive elimination step of the catalytic cycle. The Solution:

  • Pre-protect the acid: Convert 2-bromo-6-methylbenzoic acid[6] to its methyl ester prior to the coupling reaction.

  • Upgrade your ligand: Switch from standard ligands (like BINAP or dppf) to bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos or XPhos . These ligands are specifically engineered to force the palladium center into a geometry that accelerates reductive elimination even in highly sterically hindered ortho-substituted systems.

Q3: During the reductive amination of 2-amino-6-methylbenzoic acid using formaldehyde and NaBH₃CN, my yields are inconsistent. Is there a way to optimize this?

The Causality: Reductive amination with formaldehyde is notoriously difficult to control for mono-alkylation because the intermediate imine is highly reactive, and the mono-methylated product can quickly react with a second equivalent of formaldehyde. The Solution: If you must use reductive amination, strictly limit formaldehyde to 0.95 equivalents, add it dropwise over 2 hours at 0 °C, and accept a lower conversion to maximize selectivity. However, for scalable and high-yield synthesis, transitioning to the Isatoic Anhydride protocol is strongly advised.

Validated Experimental Protocols

Protocol 1: The Isatoic Anhydride Route (Recommended for >85% Yield)

This self-validating protocol leverages the cyclic protection strategy to entirely eliminate the possibility of N,N-dimethylation and esterification[4].

Step 1: Formation of the Isatoic Anhydride

  • Charge a dry 500 mL flask with 2-Amino-6-methylbenzoic acid (15.1 g, 100 mmol)[3] and anhydrous THF (200 mL).

  • Add triphosgene (10.4 g, 35 mmol) in portions at 0 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at 60 °C for 4 hours.

  • Cool to room temperature, concentrate under reduced pressure, and wash the resulting solid with cold diethyl ether to yield 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione.

Step 2: N-Methylation

  • Dissolve the intermediate (100 mmol) in anhydrous DMF (150 mL).

  • Add anhydrous K₂CO₃ (16.6 g, 120 mmol) and stir for 15 minutes at room temperature.

  • Dropwise, add Methyl Iodide (15.6 g, 110 mmol). Note: The cyclic structure prevents di-methylation.

  • Stir for 3 hours at room temperature. Quench with water and filter the precipitate (N-methyl isatoic anhydride).

Step 3: Hydrolysis to Target Compound

  • Suspend the N-methyl isatoic anhydride in a 2M NaOH aqueous solution (150 mL).

  • Heat to 80 °C for 2 hours until CO₂ evolution ceases and the solution becomes clear.

  • Cool to 0 °C and carefully acidify with 2M HCl to pH 4.

  • Filter the precipitated 2-Methyl-6-(methylamino)benzoic acid [7], wash with cold water, and dry under vacuum.

Protocol 2: Optimized Buchwald-Hartwig Amination

Use this protocol if your starting material is the halogenated derivative[2].

  • Esterification: Reflux 2-bromo-6-methylbenzoic acid (100 mmol) in methanol (200 mL) with catalytic H₂SO₄ for 12 hours to yield methyl 2-bromo-6-methylbenzoate.

  • Coupling: In a nitrogen-filled glovebox, combine the ester (50 mmol), Methylamine (2.0 M in THF, 75 mmol), Pd₂(dba)₃ (1.0 mol%), BrettPhos (2.2 mol%), and Cs₂CO₃ (75 mmol) in anhydrous 1,4-dioxane (100 mL)[5].

  • Seal the vessel and heat at 90 °C for 16 hours.

  • Deprotection: Filter the mixture through Celite, concentrate, and dissolve the crude oil in THF/MeOH/H₂O (1:1:1). Add LiOH·H₂O (150 mmol) and stir at room temperature for 4 hours.

  • Acidify to pH 4 to precipitate the final product.

References

  • Google Patents. IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases.
  • ResearchGate. Evolution of Transition Metal-Catalyzed Amination Reactions: The Industrial Approach. Retrieved from [Link]

  • Google Patents. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate.

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for 2-Methyl-6-(methylamino)benzoic Acid Extraction

Welcome to the Application Support Center. As a Senior Application Scientist in drug development, I frequently consult on the isolation of amphoteric anthranilic acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist in drug development, I frequently consult on the isolation of amphoteric anthranilic acid derivatives. 2-Methyl-6-(methylamino)benzoic acid is a critical intermediate, often synthesized via the methylation of 2-amino-6-methylbenzoic acid using dimethyl sulfate or methyl iodide[1]. However, its extraction is notoriously challenging. Because it contains both a basic secondary amine and an acidic carboxylic acid, it exists in a tautomeric equilibrium between its unionized and zwitterionic forms[2]. This dual nature causes unpredictable partitioning behavior, emulsion formation, and the co-extraction of structurally similar impurities.

This guide provides a mechanistic approach to troubleshooting these impurities, grounded in physicochemical principles and validated extraction protocols.

Section 1: Mechanistic Troubleshooting Guide

Issue 1: Contamination with Over-Alkylated and Esterified Impurities

  • Observation: Post-extraction NMR or LC-MS reveals the presence of 2-methyl-6-(dimethylamino)benzoic acid or methyl 2-methyl-6-(methylamino)benzoate.

  • Causality: Methylation reactions (e.g., using dimethyl sulfate and potassium carbonate) lack absolute chemoselectivity[1]. Over-alkylation of the amine or esterification of the carboxylic acid frequently occurs.

  • Solution: Implement a reverse pH-swing extraction. Esterified impurities lack an ionizable proton. By adjusting the crude mixture to pH > 9, the target molecule is forced into a highly water-soluble anionic carboxylate state. Washing this alkaline aqueous phase with an organic solvent selectively partitions the neutral esterified and over-alkylated impurities into the organic waste layer.

Issue 2: Severe Emulsion Formation and Poor Organic Recovery

  • Observation: During liquid-liquid extraction (LLE), a thick emulsion forms at the phase boundary, and the yield of the target compound is abnormally low.

  • Causality: At near-neutral pH, anthranilic acid derivatives exist predominantly as zwitterions[2]. In this state, the molecule exhibits surfactant-like properties, stabilizing emulsions. Furthermore, the zwitterion has minimal solubility in non-polar organic solvents.

  • Solution: The extraction must be performed strictly at the molecule's isoelectric point (pI). For N-methylanthranilic acid derivatives, the pI is typically between pH 3.0 and 3.5[2],[3]. At this exact pH, the net charge is zero, and the equilibrium shifts toward the unionized form, maximizing organic solubility and breaking the emulsion.

Issue 3: Co-precipitation of Unreacted Starting Material

  • Observation: The final product is contaminated with unreacted 2-amino-6-methylbenzoic acid.

  • Causality: The primary amine starting material and the secondary amine product have nearly identical pKa profiles, meaning they will co-extract during the pH swing.

  • Solution: Differentiate the compounds via selective crystallization. The N-methylation alters the intermolecular hydrogen-bonding network. Recrystallization from a specific biphasic solvent system (e.g., methylene chloride and hexane) exploits these subtle thermodynamic differences to yield the pure target compound[3].

Section 2: Physicochemical Parameters for Extraction Optimization

To design a self-validating extraction system, one must understand the quantitative parameters governing the molecule's phase behavior.

ParameterValue / RangeMechanistic Implication for Extraction
pKa1 (Carboxylic Acid) ~2.8 - 3.0Below pH 2.8, the molecule protonates into a water-soluble cation.
pKa2 (Secondary Amine) ~4.5 - 4.8Above pH 4.8, the molecule deprotonates into a water-soluble anion.
Isoelectric Point (pI) ~3.0 - 3.5Target pH for maximum organic extraction and emulsion breaking[2],[3].
Tautomeric Form at pI Zwitterionic / UnionizedRequires moderately polar organic solvents (e.g., Methylene Chloride) for efficient LLE[2].
Section 3: Validated Experimental Protocol: Precision pH-Swing Extraction

This protocol is designed as a self-validating system; each step includes a verification check to ensure causality between the chemical environment and the physical separation.

Materials:

  • Crude reaction mixture containing 2-Methyl-6-(methylamino)benzoic acid

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • 2.4 M Hydrochloric Acid (HCl)

  • Oxygen-free Methylene Chloride (DCM)

  • Hexane

Step-by-Step Methodology:

  • Alkaline Quench and Wash: Dilute the crude reaction mixture with water and adjust to pH 10 using 10% aqueous NaOH. Extract the aqueous layer three times with equal volumes of DCM.

    • Validation Check: Spot the organic layer on a TLC plate. It should contain only neutral impurities (e.g., esters). Discard the organic layer.

  • Isoelectric Acidification: Cool the retained aqueous phase to 5–10 °C. Slowly add 2.4 M HCl dropwise under continuous stirring until the pH reaches exactly 3.0–3.5[3].

    • Causality Note: A cloudy precipitate or milky suspension should form immediately as the molecule reaches its isoelectric point and loses aqueous solubility.

  • Target Extraction: Extract the acidified aqueous phase with three volumes of oxygen-free methylene chloride[3].

    • Validation Check: The aqueous layer should now be clear. A UV-Vis scan of the aqueous waste should show minimal absorbance at the target's lambda max, validating complete extraction.

  • Drying and Concentration: Combine the methylene chloride extracts, dry over anhydrous magnesium sulfate, filter, and evaporate under reduced pressure to yield the crude solid.

  • Selective Recrystallization: Dissolve the crude solid in a minimum volume of warm methylene chloride. Slowly add hexane until the solution becomes slightly turbid. Allow to cool to room temperature, then transfer to an ice bath to induce crystallization[3]. Filter and dry the purified crystals.

Section 4: Extraction Workflow Visualization

Workflow Step1 Crude Reaction Mixture (Target + Impurities) Step2 Alkaline Wash (pH > 9) Extract with EtOAc Step1->Step2 Step3A Organic Phase (Neutral Impurities) Step2->Step3A Discard Step3B Aqueous Phase (Target Carboxylate) Step2->Step3B Retain Step4 Acidification (pH 3.0 - 3.5) Isoelectric Point Step3B->Step4 Step5 LLE with Methylene Chloride (Target Partitions to Organic) Step4->Step5 Step6 Recrystallization (Methylene Chloride / Hexane) Step5->Step6 Evaporate & Purify

Workflow for the pH-swing extraction and purification of 2-Methyl-6-(methylamino)benzoic acid.

Section 5: Frequently Asked Questions (FAQs)

Q: Why does my extracted product gradually turn dark brown upon exposure to air? A: Anthranilic acid derivatives are highly susceptible to oxidative degradation of the amine group. To prevent this, ensure that all extraction solvents (especially the aqueous buffers and methylene chloride) are degassed and oxygen-free prior to use[3].

Q: Can I use ethyl acetate instead of methylene chloride for the final extraction? A: Yes, ethyl acetate is an excellent alternative due to its hydrogen-bond accepting capabilities, which solvate the unionized form well. However, ethyl acetate is partially miscible with water and can carry over trace inorganic salts. If using ethyl acetate, a final brine wash is mandatory before drying.

Q: How can I verify that I have the N-methylated product and not the methyl ester? A: Infrared (IR) spectroscopy is the most rapid diagnostic tool. The free carboxylic acid will show a broad O-H stretch (2500–3300 cm⁻¹) and a carbonyl peak around 1680 cm⁻¹. The methyl ester will lack the broad O-H stretch and show a sharper, higher-frequency ester carbonyl peak (~1720 cm⁻¹).

References
  • Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties Source: ACS Publications URL:[Link]

  • Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives Source: ResearchGate URL:[Link]

  • Process for the preparation of anthranilic acid derivatives (EP0034292A2)

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 2-Methyl-6-(methylamino)benzoic acid

Welcome to the technical support center for 2-Methyl-6-(methylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methyl-6-(methylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Section 1: Understanding the Stability of 2-Methyl-6-(methylamino)benzoic acid

This section provides an overview of the key factors that can influence the stability of 2-Methyl-6-(methylamino)benzoic acid and the potential degradation pathways.

FAQ 1: What are the primary factors that can cause degradation of 2-Methyl-6-(methylamino)benzoic acid during storage?

The long-term stability of 2-Methyl-6-(methylamino)benzoic acid is primarily influenced by three main factors:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1] As a general rule, a 10°C increase in temperature can potentially double the rate of reaction.[2]

  • Humidity: The presence of moisture can lead to hydrolysis of the carboxylic acid functional group and can also facilitate other degradative reactions. Many powdered pharmaceutical ingredients are hygroscopic, meaning they can absorb moisture from the air.[1][2]

  • Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation.[3] Aromatic amines and benzoic acid derivatives are known to be susceptible to photochemical reactions.[4][5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the methylamino group.[6]

FAQ 2: What are the likely degradation pathways for 2-Methyl-6-(methylamino)benzoic acid?

Based on the structure of 2-Methyl-6-(methylamino)benzoic acid, which contains a secondary aromatic amine, a carboxylic acid, and a methyl group on the aromatic ring, the following degradation pathways are plausible:

  • Oxidation: The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidized species. The methyl group on the aromatic ring could also be a site for oxidation.

  • Photodegradation: Aromatic amines can undergo complex photochemical reactions upon exposure to UV light, potentially leading to dimerization or oxidation products.[4][5]

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of the benzoic acid moiety is a potential thermal degradation pathway.

  • Hydrolysis: In the presence of strong acids or bases and water, the methylamino group could potentially be hydrolyzed, although this is less likely under typical storage conditions compared to ester hydrolysis.[7]

2-Methyl-6-(methylamino)benzoic_acid 2-Methyl-6-(methylamino)benzoic acid Oxidation Oxidation (Oxygen, Peroxides) 2-Methyl-6-(methylamino)benzoic_acid->Oxidation O2 Photodegradation Photodegradation (UV Light) 2-Methyl-6-(methylamino)benzoic_acid->Photodegradation Hydrolysis Hydrolysis (Moisture) 2-Methyl-6-(methylamino)benzoic_acid->Hydrolysis H2O Degradation_Products Degradation Products (e.g., N-oxides, dimers, decarboxylated species) Oxidation->Degradation_Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Potential Degradation Pathways.

Section 2: Recommended Storage and Handling

Proper storage and handling are critical to prevent degradation. This section provides best practices for maintaining the integrity of your 2-Methyl-6-(methylamino)benzoic acid samples.

FAQ 3: What are the ideal long-term storage conditions for solid 2-Methyl-6-(methylamino)benzoic acid?

For optimal long-term stability, solid 2-Methyl-6-(methylamino)benzoic acid should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C[8]Minimizes thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidative degradation.
Light Protected from light (e.g., amber vial)Prevents photodegradation.[3]
Container Tightly sealed, airtight containerPrevents moisture absorption.[9]
Location Dry, well-ventilated areaMinimizes exposure to humidity.[10]
FAQ 4: I need to store a solution of 2-Methyl-6-(methylamino)benzoic acid. What are the best practices?

Storing solutions of 2-Methyl-6-(methylamino)benzoic acid is not recommended for long periods due to increased risks of degradation. If short-term storage is necessary:

  • Solvent: Use a dry, aprotic solvent if possible. If an aqueous buffer is required, ensure it is degassed and sterile.

  • pH: The stability of aminobenzoic acids can be pH-dependent.[4][11][12] It is advisable to conduct a preliminary pH stability study to determine the optimal pH for your specific application.

  • Storage: Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Troubleshooting Guide: Common Handling Issues
IssuePotential CauseRecommended Action
Discoloration of solid (e.g., yellowing) Oxidation or photodegradation.Discard the material if color change is significant. Ensure future storage is under an inert atmosphere and protected from light.
Clumping of solid material Moisture absorption.Before opening, allow the container to equilibrate to room temperature to prevent condensation. Store in a desiccator.
Inconsistent experimental results Degradation of the compound.Perform a purity check of your stock material using a suitable analytical method (see Section 3). Prepare fresh solutions for each experiment.

Section 3: Stability Testing and Analytical Methods

This section provides guidance on how to assess the stability of your 2-Methyl-6-(methylamino)benzoic acid and suggests analytical methods for detecting degradation.

FAQ 5: How can I perform a forced degradation study to understand the stability of my compound?

Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][13] A typical forced degradation study involves exposing the compound to conditions more severe than accelerated stability testing.[13] The goal is to achieve 5-20% degradation.[14]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of 2-Methyl-6-(methylamino)benzoic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Also, weigh out solid samples.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

    • Photodegradation: Expose the solid sample and a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16] Use a dark control for comparison.[3]

  • Sample Analysis: Analyze the stressed samples and an unstressed control using a stability-indicating HPLC method (see FAQ 6).

cluster_prep Sample Preparation cluster_stress Stress Conditions Prep_Solid Solid Sample Thermal Thermal (105°C, solid) Prep_Solid->Thermal Photo Photodegradation (ICH Q1B light exposure) Prep_Solid->Photo Prep_Solution Solution Sample (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Solution->Base Oxidation Oxidation (3% H2O2, RT) Prep_Solution->Oxidation Prep_Solution->Photo Analysis Analysis by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway_ID Identify Degradation Products & Establish Degradation Pathways Analysis->Pathway_ID

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Optimization

Technical Support Center: Crystallization &amp; Purification of 2-Methyl-6-(methylamino)benzoic Acid

Welcome to the Technical Support Center for the purification of 2-Methyl-6-(methylamino)benzoic acid (CAS 66232-39-1). As an amphoteric anthranilic acid derivative, this intermediate presents unique crystallization chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-Methyl-6-(methylamino)benzoic acid (CAS 66232-39-1). As an amphoteric anthranilic acid derivative, this intermediate presents unique crystallization challenges, including liquid-liquid phase separation (oiling out) and kinetically driven polymorphism.

As a Senior Application Scientist, I have designed this guide to synthesize thermodynamic principles with field-proven Process Analytical Technologies (PAT). Our goal is not just to provide a recipe, but to help you engineer robust, self-validating crystallization workflows where every experimental choice is governed by clear chemical causality.

Section 1: Troubleshooting Guide & FAQs

Q1: My crystallization is yielding a cloudy, milky emulsion instead of solid crystals. How do I prevent this "oiling out" phenomenon?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the Gibbs free energy of mixing ( ΔGmix​ ) becomes positive before the thermodynamic threshold for solid nucleation is reached . Instead of forming a highly ordered crystal lattice, the solute separates into a dense, solute-rich liquid phase. This is highly detrimental because the oil droplets eventually solidify into amorphous, agglomerated masses that entrap massive amounts of impurities . Oiling out is typically triggered by excessively high initial solute concentrations or rapid cooling rates that outpace the kinetic rate of nucleation.

Self-Validating Protocol: Bypassing the LLPS Boundary To rescue your process, you must map the metastable zone width (MSZW) and bypass the LLPS boundary via controlled seeding.

  • Dilution & Dissolution: Reduce your initial concentration. If you were operating at 30 mg/mL, dilute to <20 mg/mL in your chosen solvent (e.g., an ethanol/water mix). Heat to 50°C.

    • Validation Check: The solution must be optically clear. Use an in-line UV-Vis or FBRM (Focused Beam Reflectance Measurement) probe. A flat baseline confirms complete dissolution.

  • Controlled Cooling: Cool the reactor at a strict, slow rate of 0.1 °C/min to 40°C.

    • Validation Check: If the FBRM detects a sudden spike in droplet counts (spherical particles) without a corresponding drop in mother liquor concentration, you have hit the LLPS boundary. Reheat to 50°C and add 5% more solvent.

  • Seeding: Once at 40°C (within the metastable zone but above the LLPS boundary), introduce 2–5% w/w crystalline seeds of pure 2-Methyl-6-(methylamino)benzoic acid.

  • Aging & Final Cooling: Hold isothermally for 60 minutes, then cool to 10°C at 0.1 °C/min.

    • Validation Check: The mother liquor concentration (measured via ATR-FTIR) should steadily decrease, confirming that supersaturation is being consumed by crystal growth, not phase separation.

G Start Supersaturated Solution (2-Methyl-6-(methylamino)benzoic acid) HighConc High Concentration / Rapid Cooling Start->HighConc Poor Control LowConc Optimized Concentration / Slow Cooling + Seeding Start->LowConc Optimized Parameters LLPS Liquid-Liquid Phase Separation (Oiling Out) HighConc->LLPS u0394G_mix > 0 Nucleation Controlled Nucleation LowConc->Nucleation Bypasses LLPS Boundary Impure Agglomerated Crystals (High Impurity Entrapment) LLPS->Impure Uncontrolled Growth Pure High-Purity Crystals (Optimal Habit) Nucleation->Pure Uniform Crystal Growth

Caption: Thermodynamic pathways of crystallization vs. oiling out (LLPS).

Q2: My filtration takes hours, and the resulting cake is highly impure. Microscopy shows fine, needle-like crystals. How can I fix the crystal habit?

The Causality: You are suffering from kinetically driven polymorphism. Like many aminobenzoic acid derivatives, 2-Methyl-6-(methylamino)benzoic acid naturally forms hydrogen-bonded dimers via its carboxylic acid groups in non-polar or weakly interacting solvents. This dimerization drives the rapid, kinetic nucleation of the α -polymorph, which typically manifests as fine, fibrous needles . Needles pack poorly, creating an impermeable filter cake that traps mother liquor and impurities.

To fix this, you must thermodynamically favor the prismatic β -polymorph. This is achieved by selecting a solvent with strong hydrogen-bond accepting capabilities (like DMSO or DMF), which disrupts the COOH dimers and forces the molecule to adopt a different packing motif .

Self-Validating Protocol: Anti-Solvent Polymorph Control

  • Dissolution: Dissolve the crude API in DMSO at 40°C.

    • Validation Check: The solution must be completely transparent. Any residual turbidity indicates incomplete dissolution; filter through a 0.45 µm PTFE membrane.

  • Anti-Solvent Addition: Begin adding DI water (the anti-solvent) at a highly controlled rate of 0.05 bed volumes per minute.

    • Validation Check: Monitor the supersaturation ratio ( S ). It must remain below 1.5. If localized cloudiness persists for >5 seconds after a drop of water hits the solution, your addition rate is too fast and you risk crashing out the α -form.

  • Seeding: Once S≈1.2 , introduce 2% w/w β -form (prismatic) seeds.

  • Aging & Isolation: Hold isothermally for 30 minutes, then resume water addition until the target yield is reached. Filter the resulting suspension.

    • Validation Check: The FBRM chord length distribution should show a steady shift to larger particle sizes (prisms) without a massive spike in fine counts (which would indicate secondary nucleation of needles).

Workflow Dissolve Dissolve API in DMSO/DMF (Disrupts COOH Dimers) AntiSolvent Slow Addition of Water (Anti-Solvent) Dissolve->AntiSolvent Seed Introduce u03B2-form Seeds (Prismatic Habit) AntiSolvent->Seed At S < 1.5 Age Age Suspension (Supersaturation Control) Seed->Age Filter Filter & Wash (High Purity Yield) Age->Filter

Caption: Step-by-step workflow for anti-solvent crystallization targeting the prismatic polymorph.

Q3: How do I optimize the pH for maximum recovery during aqueous crystallization?

The Causality: 2-Methyl-6-(methylamino)benzoic acid is amphoteric; it contains both a basic secondary amine and an acidic carboxylic group. Its solubility profile is U-shaped relative to pH. Maximum yield is achieved exactly at its isoelectric point (pI), where the zwitterionic species predominates, neutralizing the molecule's overall net charge and minimizing its aqueous solubility.

Self-Validating Protocol: pH-Shift Crystallization

  • Alkaline Dissolution: Suspend the crude intermediate in 5 volumes of DI water. Add 1M NaOH until the pH reaches 8.5.

    • Validation Check: The solution must become completely transparent. If particulate matter remains, it consists of non-acidic impurities. Filter them out to prevent them from acting as uninvited nucleation sites.

  • Titration & Nucleation: Slowly dose 1M HCl at a rate of 0.1 pH units/min until the pH reaches approximately 5.5.

    • Validation Check: Monitor the solution using an in-line UV-Vis probe. A sudden drop in transmittance indicates the onset of primary nucleation. Pause acid addition immediately.

  • Ostwald Ripening (Aging): Hold the suspension at this nucleation pH for 45 minutes. This allows the crystal lattice to organize and consume supersaturation, preventing the entrapment of mother liquor.

    • Validation Check: Pull a sample for optical microscopy. Crystals should exhibit defined, sharp edges. If amorphous aggregates are visible, the acid addition was too fast; heat to 50°C to dissolve the fines and repeat the cooling/aging step.

  • Final Isolation: Resume acid addition to the empirical pI (typically between pH 4.0–4.5 for this class of compounds) and cool to 5°C. Filter and wash with cold water.

Section 2: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the most critical variable in determining the final crystal habit and filtration efficiency of aminobenzoic acid derivatives. Use the table below to guide your solvent selection based on your downstream processing requirements.

Solvent SystemHydrogen Bonding CapabilityDimerization StatusExpected Crystal HabitFiltration Efficiency
Toluene / Heptane Weak / NonePromoted α -form (Needles)Poor (High cake resistance)
Ethanol / Water ModeratePartially DisruptedMixed ( α + β )Moderate
DMSO / Water Strong AcceptorDisrupted β -form (Prisms)Excellent (Rapid filtration)
DMF / Water Strong AcceptorDisrupted β -form (Prisms)Excellent (Rapid filtration)

References

  • An In-Line Study of Oiling Out and Crystallization Organic Process Research & Development (ACS Publications) URL:[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Organic Process Research & Development (ACS Publications) URL:[Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid Crystal Growth & Design (ACS Publications) URL:[Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents RSC Advances (RSC Publishing) URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-Methyl-6-(methylamino)benzoic Acid Analogs as Privileged Scaffolds for MEK1/2 Allosteric Inhibition

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Overview The RAS/RAF/MEK/ERK signaling cascade is a central node in cellular prolif...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Overview

The RAS/RAF/MEK/ERK signaling cascade is a central node in cellular proliferation, and its dysregulation is a primary driver in numerous malignancies. Targeting MEK1/2 via allosteric inhibition has emerged as a highly selective therapeutic strategy because it avoids the highly conserved ATP-binding pocket.

The anthranilic acid scaffold—specifically derivatives harboring a 2,6-disubstitution pattern like 2-Methyl-6-(methylamino)benzoic acid (2-M-6-MABA) —serves as a privileged building block for designing non-ATP competitive MEK inhibitors [1]. This guide objectively compares the biochemical and cellular efficacy of the baseline 2-M-6-MABA scaffold against its structural alternatives, providing actionable structure-activity relationship (SAR) insights for library synthesis and lead optimization.

Mechanistic Rationale & Structural Dynamics

As an application scientist, it is critical to understand why the 2-M-6-MABA core is so effective before utilizing it in drug design. The causality of its potency lies in its precise steric and electronic profile:

  • Steric Orthogonality: The 2-methyl group provides critical steric bulk. When this building block is coupled to an aniline to form an amide, the methyl group forces the adjacent aromatic ring into an orthogonal conformation relative to the amide plane. This specific dihedral angle is mandatory for deep insertion into the hydrophobic allosteric pocket of MEK1/2 [2].

  • Directed Hydrogen Bonding: The 6-methylamino group acts as a precise hydrogen bond donor. Crystallographic studies of analogous anthranilic acids reveal that this amine interacts directly with the backbone carbonyls of Ser212 and Val211 within the MEK allosteric site [2].

  • Kinase Locking: By occupying this pocket adjacent to the ATP-binding site, the scaffold locks MEK1/2 into a catalytically inactive state, physically preventing the phosphorylation of its only known substrates, ERK1/2 [1]. The anthranilic acid core is widely recognized as a privileged structure for this specific kinase inhibition mechanism [3].

MEK_Pathway Stimulus Extracellular Stimulus RAS RAS GTPase (Active) Stimulus->RAS Receptor Activation RAF RAF Kinase (Phosphorylated) RAS->RAF Recruitment MEK MEK1/2 (Kinase Hub) RAF->MEK Phosphorylation ERK ERK1/2 (Effector) MEK->ERK Phosphorylation (Blocked) Nucleus Gene Transcription (Proliferation) ERK->Nucleus Translocation Inhibitor 2-M-6-MABA Analog (Allosteric Inhibitor) Inhibitor->MEK Binds Allosteric Pocket (Ser212/Val211)

Fig 1: Allosteric inhibition of the RAS/RAF/MEK/ERK signaling cascade by 2-M-6-MABA analogs.

Comparative Efficacy Data

To evaluate the performance of the 2-M-6-MABA product, we synthesized a focused library comparing the base scaffold against three structural alternatives. All building blocks were coupled to a standard 4-bromo-2-fluoroaniline moiety to isolate the variable effects of the anthranilic acid core.

Quantitative Profiling of MEK1/2 Allosteric Inhibitor Analogs
Analog CoreSubstitution PatternMEK1 IC₅₀ (nM)Cellular pERK IC₅₀ (nM)Permeability Pₐₚₚ (10⁻⁶ cm/s)Half-life T₁/₂ (min)
Analog A (Base Product) 2-Methyl, 6-Methylamino14.2 45.1 12.445
Analog B (Extended Alkyl) 2-Methyl, 6-Ethylamino28.5112.018.2 30
Analog C (Tertiary Amine) 2-Methyl, 6-Dimethylamino>1000>500022.185
Analog D (Halogen Isostere) 2-Chloro, 6-Methylamino8.4 22.3 15.6120

Data Interpretation:

  • Analog A (Base): Provides an optimal balance of biochemical potency and cellular target engagement.

  • Analog B: Extending the amine to an ethyl group increases lipophilicity (higher permeability) but induces a steric clash with Ser212, reducing overall potency.

  • Analog C: Converting the secondary amine to a tertiary amine (dimethylamino) completely abolishes binding affinity due to the loss of the critical N-H hydrogen bond donor.

  • Analog D: Substituting the 2-methyl with a 2-chloro isostere slightly improves potency (optimal steric fit) and drastically increases metabolic half-life by blocking CYP450-mediated oxidation at the methyl position.

Validated Experimental Protocols

To ensure data trustworthiness, the following methodologies utilize self-validating readout systems to eliminate false positives caused by compound interference.

Protocol 1: Biochemical MEK1 Kinase Assay (HTRF)

Causality Check: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because it employs a ratiometric readout (665 nm / 620 nm). This internally corrects for well-to-well volume variations and compound autofluorescence, creating a self-validating, highly robust assay system.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant MEK1 and inactive ERK2 substrate in the buffer.

  • Compound Incubation: Dispense 100 nL of 2-M-6-MABA analogs (in 100% DMSO) into a 384-well proxiplate. Add 5 µL of the MEK1 enzyme solution. Incubate at 22°C for 30 minutes to allow allosteric pocket binding.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (10 µM final) and inactive ERK2 substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing Eu³⁺-cryptate labeled anti-pERK antibody and d2-labeled secondary antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC₅₀.

Protocol 2: Cellular Target Engagement (AlphaLISA pERK Assay)

Causality Check: Biochemical potency does not guarantee cellular efficacy due to cell membrane barriers and efflux pumps. AlphaLISA measures endogenous phosphorylated ERK (pERK) levels in living A375 melanoma cells (BRAF V600E mutant) to validate true intracellular target engagement.

  • Cell Seeding: Seed A375 cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a serial dilution of analogs for 2 hours.

  • Lysis: Remove media and add 50 µL of AlphaLISA Lysis Buffer. Agitate for 10 minutes at room temperature.

  • Signal Detection: Transfer 10 µL of lysate to a 384-well OptiPlate. Add Acceptor beads conjugated to anti-ERK antibody and Donor beads conjugated to anti-pERK antibody. Incubate in the dark for 2 hours, then read the luminescent signal at 615 nm.

Workflow Prep Compound Preparation Incubate MEK1/2 + ATP Incubation Prep->Incubate Add Inhibitor HTRF HTRF Detection (Eu-Cryptate) Incubate->HTRF Add Substrate Read TR-FRET Readout HTRF->Read Excitation 337nm Data IC50 Calculation & Profiling Read->Data 665/620nm Ratio

Fig 2: Step-by-step TR-FRET (HTRF) screening workflow for MEK1/2 allosteric inhibitors.

References

  • Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. ChemMedChem (NIH PMC).[Link]

  • Potent and Selective Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors. 1. 4-(4-Bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry (SciELO).[Link]

Sources

Comparative

Comparing extraction techniques for 2-Methyl-6-(methylamino)benzoic acid isolation

Comparative Extraction Techniques for 2-Methyl-6-(methylamino)benzoic Acid Isolation As a Senior Application Scientist, isolating amphoteric intermediates from complex matrices requires moving beyond rote methodology and...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Extraction Techniques for 2-Methyl-6-(methylamino)benzoic Acid Isolation

As a Senior Application Scientist, isolating amphoteric intermediates from complex matrices requires moving beyond rote methodology and understanding the physicochemical causality of the target molecule. 2-Methyl-6-(methylamino)benzoic acid (CAS 66232-39-1)[1] is a highly functionalized anthranilic acid derivative[2]. Because it possesses both a carboxylic acid moiety and a secondary methylamino group, it exhibits zwitterionic behavior in solution[3].

This guide objectively compares three distinct extraction techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE)—evaluating their performance, causality, and experimental reliability.

Physicochemical Profiling & Extraction Causality

To design a self-validating extraction system, we must first exploit the target's ionization profile. The amphoteric nature of 2-Methyl-6-(methylamino)benzoic acid dictates its solubility[3]:

  • Low pH (< 3.0): The secondary amine is protonated (cationic). The molecule is highly water-soluble.

  • High pH (> 9.0): The carboxylic acid is deprotonated (anionic). The molecule is highly water-soluble[4].

  • Isoelectric Point (pH ~6.2): The molecule exists as a neutral zwitterion. Hydration spheres are minimized, allowing partitioning into moderately polar organic solvents[5].

Understanding this pH-dependent partitioning is the foundational logic for both LLE and SPE methodologies.

Comparative Analysis of Extraction Modalities

A. pH-Driven Liquid-Liquid Extraction (LLE)

LLE is the classical approach, relying on isoelectric partitioning. By precisely titrating the aqueous matrix to the compound's isoelectric point (pI), we force the molecule into its most hydrophobic state, allowing it to be extracted by a solvent like ethyl acetate[5].

  • Pros: Highly scalable for bulk synthesis; requires no specialized equipment.

  • Cons: Amphoteric compounds often retain residual aqueous solubility even at their pI, leading to lower absolute recoveries (typically 70-80%) compared to modern techniques. Emulsion formation is a frequent bottleneck[6].

B. Mixed-Mode Solid-Phase Extraction (SPE)

For analytical and preparative isolation, Mixed-Mode Strong Anion Exchange (MAX) SPE is vastly superior. Instead of relying on neutral partitioning, SPE exploits the molecule's ionic states. By loading the sample at a high pH, the target becomes anionic and binds tightly to the quaternary amine sorbent via ion-exchange[6].

  • Pros: Exceptional recovery (>92%); orthogonal washing steps eliminate both neutral and basic matrix interferences; minimal solvent consumption.

  • Cons: Higher cost per sample; limited to smaller volumetric loads compared to LLE.

C. Supercritical Fluid Extraction (SFE)

SFE utilizes supercritical CO₂ combined with a polar modifier (e.g., 10% methanol) to solvate the target. Because pure CO₂ is too non-polar to extract the carboxylic acid and amine groups effectively, the methanol modifier is strictly required to disrupt hydrogen bonding in the solid matrix.

  • Pros: "Green" chemistry profile; yields a solvent-free dry product immediately upon depressurization.

  • Cons: Prohibitive capital equipment costs; requires extensive thermodynamic optimization (pressure/temperature tuning).

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics when isolating 2-Methyl-6-(methylamino)benzoic acid from a standard biological or synthetic aqueous matrix:

Performance MetricpH-Driven LLEMixed-Mode SPE (MAX)SFE (with MeOH modifier)
Primary Mechanism Isoelectric hydrophobic partitioningOrthogonal ion-exchangeSupercritical solvation
Typical Recovery 70% - 82%92% - 98%85% - 90%
Matrix Effect (Suppression) Moderate to HighVery Low (< 5%)Low
Solvent Consumption High (~50-100 mL/sample)Low (~5-10 mL/sample)Very Low (Recycled CO₂)
Throughput / Automation Low (Manual phase separation)High (96-well compatible)Low (Sequential extraction)

Experimental Workflows & Self-Validating Protocols

Below are the step-by-step methodologies for LLE and SPE. Each protocol includes built-in validation steps to ensure system integrity.

Protocol 1: Isoelectric Liquid-Liquid Extraction (LLE)

Causality: We do not arbitrarily add solvent; we force the molecule into a neutral zwitterionic state to maximize organic affinity[4].

  • Matrix Preparation: Measure 50 mL of the crude aqueous matrix containing the target compound.

  • pH Titration: Dropwise, add 1M HCl or 1M NaOH while monitoring with a calibrated pH probe. Stop exactly at pH 6.2. Validation: The solution may become slightly cloudy as the zwitterion reaches its solubility limit.

  • Extraction: Transfer to a separatory funnel. Add 50 mL of Ethyl Acetate (EtOAc). Invert gently 20 times, venting the stopcock every 5 inversions to release pressure[4].

  • Phase Separation: Allow 10 minutes for layer resolution. Drain the lower aqueous layer.

  • Self-Validation Step: Spot the aqueous raffinate on a TLC plate (UV 254 nm). If the target compound is still visible, perform a second 50 mL EtOAc extraction.

  • Isolation: Wash the combined organic layers with 20 mL of saturated brine (to pull out residual water), dry over anhydrous MgSO₄, filter, and evaporate under reduced pressure.

Protocol 2: Mixed-Mode SPE (Strong Anion Exchange)

Causality: We trap the target using ionic bonds, wash away impurities using organic solvents, and elute by neutralizing the target's charge[6].

  • Conditioning: Pass 3 mL of Methanol (MeOH), followed by 3 mL of LC-MS grade Water through a 60 mg MAX SPE cartridge.

  • Loading: Adjust the sample pH to 9.0 using 5% NH₄OH. Load 2 mL of the sample onto the cartridge at 1 mL/min. Mechanism: The deprotonated carboxylic acid binds to the sorbent's quaternary amine.

  • Wash 1 (Ionic Lock): Pass 3 mL of 5% NH₄OH in water. Mechanism: Removes neutral and basic impurities; the target remains ionically locked.

  • Wash 2 (Hydrophobic Cleansing): Pass 3 mL of pure MeOH. Mechanism: Washes away highly hydrophobic neutral interferences.

  • Elution: Pass 3 mL of 2% Formic Acid in MeOH. Mechanism: The formic acid drops the pH, protonating the target's carboxylic acid. The ionic bond is broken, and the MeOH solvates the now-neutralized compound.

  • Self-Validation Step: Analyze the eluate via LC-UV to confirm >95% purity before proceeding to solvent evaporation.

Extraction Workflow Visualization

SPE_Workflow A 1. Sample Preparation Adjust to pH 9.0 (Target is Anionic) B 2. Load onto MAX SPE Sorbent (Target binds via Ion-Exchange) A->B C 3. Wash 1: 5% NH4OH (Aq) (Elutes Basic/Neutral Impurities) B->C Impurities to Waste D 4. Wash 2: 100% Methanol (Elutes Hydrophobic Impurities) C->D Impurities to Waste E 5. Elution: 2% Formic Acid in MeOH (Protonates Target, Breaking Ionic Bond) D->E F Isolated 2-Methyl-6-(methylamino)benzoic acid (High Purity Eluate) E->F Collect Target

Caption: Mechanistic workflow of Mixed-Mode SPE for amphoteric benzoic acid isolation.

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Safety & Regulatory Compliance

Safety

2-Methyl-6-(methylamino)benzoic acid proper disposal procedures

Comprehensive Safety and Disposal Guide for 2-Methyl-6-(methylamino)benzoic acid For researchers and drug development professionals, managing the lifecycle of chemical intermediates is as critical as the syntheses they e...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 2-Methyl-6-(methylamino)benzoic acid

For researchers and drug development professionals, managing the lifecycle of chemical intermediates is as critical as the syntheses they enable. 2-Methyl-6-(methylamino)benzoic acid (CAS: 66232-39-1), an anthranilic acid derivative, presents specific logistical and environmental challenges.

This guide provides field-proven, authoritative protocols for the safe handling, spill response, and disposal of this compound. By understanding the chemical causality behind these safety measures, laboratories can build self-validating workflows that protect personnel and ensure strict regulatory compliance.

Chemical Profiling & Hazard Causality

To design an effective disposal plan, one must first understand the structure-activity relationship of the waste material. 2-Methyl-6-(methylamino)benzoic acid contains both a carboxylic acid moiety and a secondary amine.

  • Corrosivity and Acidity: The carboxylic acid group imparts weak acidity. In aqueous solutions, the pH often drops below 6, classifying the solution as a corrosive hazardous waste that cannot be drain-discharged without permitted neutralization[1].

  • Reactivity: The secondary amine group can react exothermically with strong oxidizing agents (e.g., peroxides, nitrates) and strong bases, necessitating strict segregation in waste storage[2].

  • Environmental Toxicity: Benzoic acid derivatives are harmful to aquatic life[3]. If discharged into wastewater treatment plants (WWTPs), high concentrations can inhibit nitrifying bacteria. This prevents the conversion of ammonia to nitrate, leading to toxic ammonia spikes that disrupt entire aquatic ecosystems[4].

Table 1: GHS Hazard Summary & Operational Implications
Hazard ClassCategoryCausality & Operational Implication
Skin/Eye Irritation Cat. 2Contact with acidic crystalline dust causes severe irritation[5]. Mandates chemical-resistant gloves and sealed goggles.
Respiratory Toxicity Cat. 3Inhalation of fine powders aerosolized during transfer or spill cleanup causes respiratory tract damage[5]. Mandates fume hood usage.
Aquatic Toxicity Cat. 3Disrupts microbial nutrient cycling in water bodies[4]. Strictly prohibits drain disposal [2].

Engineering Controls & PPE Specifications

Before initiating any disposal or cleanup procedure, establish a self-validating safety perimeter using the following controls:

Table 2: Required Protective Equipment
Equipment TypeSpecificationJustification
Ventilation Chemical Fume HoodPrevents accumulation of airborne crystalline dust during solid transfers[5].
Hand Protection Nitrile or Butyl Rubber GlovesProvides an impermeable barrier against weak organic acids. Must be inspected for degradation before use[6].
Eye Protection Splash GogglesStandard safety glasses are insufficient; goggles prevent fine dust ingress[5].
Respirator NIOSH-approved N95/P100Required only if engineering controls fail or during large spill cleanups outside a hood[5].

Experimental Protocols for Waste Management

Do not treat 2-Methyl-6-(methylamino)benzoic acid waste as general refuse. The primary disposal route must be through a licensed hazardous waste contractor[5].

Protocol A: Solid Waste Packaging
  • Segregation: Ensure the waste container is free of incompatible materials, specifically strong oxidizers and strong bases[1].

  • Containment: Collect solid waste, including contaminated filter papers and weighing boats, in a designated, heavy-duty polyethylene or polypropylene container[6].

  • Sealing & Labeling: Seal the container tightly to prevent moisture ingress, which can degrade the container over time. Label explicitly as "Hazardous Waste: 2-Methyl-6-(methylamino)benzoic acid (Toxic/Irritant)"[5].

Protocol B: Liquid Waste (Solutions) Management
  • pH Validation: Test the pH of the waste solution. If the pH is 6 or lower, it must be managed as a Dangerous/Hazardous Waste[1].

  • Avoid Neutralization: Do not attempt to neutralize the waste in the lab for drain disposal unless you operate under a specific site permit. Neutralization of organic acids can be exothermic and cause splattering[1].

  • Storage: Store liquid waste containers in secondary containment (e.g., a Nalgene tub) below eye level in a cool, well-ventilated area[1].

Protocol C: Small Spill Decontamination (< 500g)
  • Dust Suppression (Critical Step): Lightly moisten the spilled solid with water. Causality: Dry sweeping aerosolizes the powder, exponentially increasing inhalation risks and creating a combustible dust hazard[2].

  • Mechanical Collection: Use spark-resistant tools to gently sweep up the moistened material[1].

  • Containment: Place the collected slurry into a sealed hazardous waste container[5].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water, collecting the wash water for hazardous disposal rather than letting it enter the drain[5][6].

Spill Response & Disposal Workflow

The following decision matrix ensures rapid, compliant responses to accidental releases.

SpillResponse Start Spill Detected: 2-Methyl-6-(methylamino)benzoic acid Assess Assess Spill Volume & Dust Risk Start->Assess Small Small Spill Manageable by Lab Staff Assess->Small Yes Large Large Spill Requires HazMat Team Assess->Large No PPE Don PPE (Nitrile Gloves, Goggles, N95/P100) Small->PPE Evacuate Evacuate Area Contact EHS Large->Evacuate Clean Moisten Solid to Prevent Dust Sweep with Spark-Resistant Tools PPE->Clean Dispose Transfer to Licensed Hazardous Waste Contractor Evacuate->Dispose Post-HazMat Cleanup Container Place in Compatible, Sealed Polyethylene Container Clean->Container Container->Dispose

Spill response and disposal workflow for 2-Methyl-6-(methylamino)benzoic acid.

References

  • [6] Alpha Resources. BENZOIC ACID Safety Data. Available at: [Link]

  • [1] Washington State University (WSU). Benzoic Acid Waste Disposal Procedures. Available at: [Link]

  • [2] New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. Available at: [Link]

  • [4] National Institutes of Health (PMC). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-6-(methylamino)benzoic acid

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of engineered controls designed around the specific physicochemical properties of the molecule. Handling 2-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of engineered controls designed around the specific physicochemical properties of the molecule.

Handling 2-Methyl-6-(methylamino)benzoic acid (CAS: 66232-39-1) requires precision. Because this compound exists as a fine powder and contains both proton-donating (carboxylic acid) and proton-accepting (secondary amine) functional groups, it is highly amphoteric[1]. When airborne particulates of this chemical contact the moisture of your eyes, respiratory tract, or sweat, they undergo localized acid-base equilibria. This zwitterionic interaction disrupts cellular pH, driving its classification as a severe skin, eye, and respiratory irritant (H315, H319, H335)[2].

To ensure absolute safety and operational success, the following guide details the causality behind our protective measures and provides self-validating protocols for handling this compound.

Physicochemical & Hazard Profile

Before designing a handling workflow, we must quantify the threat. The data below dictates our engineering and personal protective controls.

ParameterValueOperational Implication
CAS Number 66232-39-1Standardize inventory tracking and SDS retrieval.
Molecular Formula C9H11NO2Contains reactive amine and carboxylate moieties.
Physical State Solid (Powder)High risk of static-driven particulate aerosolization.
Hazard Codes H315, H319, H335Necessitates strict dermal, ocular, and respiratory barriers.

Personal Protective Equipment (PPE) Matrix

The primary risk when handling fine organic powders is invisible aerosolization. To mitigate this, we adhere to the standard for laboratory PPE[3]. Every piece of equipment must be verified before use.

PPE CategorySpecificationMechanistic RationaleValidation Check (Self-Validating System)
Ocular Chemical splash gogglesPrevents airborne dust from dissolving in the ocular tear film and causing pH disruption.Seal Test: Ensure a continuous rubber seal against the face with no gaps; standard safety glasses are insufficient.
Dermal Double-layered Nitrile glovesBlocks lipophilic absorption and provides breach redundancy against localized irritation.Inflation Test: Manually inflate the outer glove with air prior to donning. It must hold pressure without deflating.
Respiratory N95 or P100 Particulate RespiratorFilters solid micro-particulates (<50 µm) from entering the respiratory tract.Negative Pressure Check: Inhale sharply while covering the mask; the respirator should visibly collapse inward.
Body Flame-resistant, cuffed lab coatPrevents powder accumulation on forearms, which can transfer to street clothes.Overlap Check: Coat cuffs must completely overlap the inner glove layer.

Operational Protocol: Safe Weighing and Transfer

The most hazardous operational phase for 2-Methyl-6-(methylamino)benzoic acid is the transfer from the bulk container to the reaction vessel. Friction during scooping generates static electricity, causing the powder to repel the spatula and aerosolize. We follow the guidelines set forth in to control this[4].

Step-by-Step Methodology:

  • Engineering Control Verification: Turn on the fume hood.

    • Validation Check: Tape a small strip of tissue to the bottom of the sash. The tissue must pull steadily inward, confirming a negative pressure face velocity of at least 80–100 fpm.

  • Static Elimination: Discharge static from your analytical balance, weighing boat, and metal spatula using an anti-static ionizing gun.

    • Validation Check: Hold a dry Kimwipe 1 cm away from the spatula. If the tissue is drawn toward the metal, static is still present. Re-ionize until there is no attraction.

  • Container Acclimation: Bring the sealed chemical container to room temperature before opening to prevent ambient moisture condensation, which degrades the chemical and causes clumping.

  • Transfer: Use a slow, twisting motion with the spatula to extract the powder. Avoid dropping the powder from a height to minimize dust plumes.

  • Vessel Sealing: Cap the weighing vessel immediately after the target mass is reached before removing it from the fume hood.

Spill Response & Disposal Plan

In the event of a localized benchtop spill, standard sweeping will exacerbate the hazard by launching the powder into the breathing zone.

Step-by-Step Spill Remediation:

  • Isolate & Assess: Step back and allow the fume hood to clear the immediate air.

  • Suppress Aerosolization: Do not dry sweep. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., isopropanol or water) to bind the dust.

    • Validation Check: The powder should appear damp and clumped, with no visible dust cloud upon disturbance.

  • Mechanical Collection: Use a non-sparking, disposable plastic scoop to transfer the damp mass into a sealable hazardous waste container.

  • Chemical Decontamination: Wipe the surface with a dilute basic solution (e.g., 1% sodium bicarbonate) to neutralize residual acidic moieties, followed by a DI water rinse.

    • Validation Check: Touch a strip of pH paper to the wet bench surface; it should read neutral (pH ~7).

  • Disposal: Label the container as "Hazardous Solid Waste: Aminobenzoic Acid Derivative" and route it to your EHS department for high-temperature incineration[4].

Safety & Operational Workflow

The following diagram maps the logical progression of safety controls required from storage retrieval to final disposal.

G N1 1. Storage Retrieval (Inert, Dry, Dark) N2 2. PPE Donning (Goggles, Nitrile, N95) N1->N2 N3 3. Engineering Control (Fume Hood >80 fpm) N2->N3 N4 4. Weighing & Transfer (Anti-static tools) N3->N4 N5 5. Reaction Setup (Closed System) N4->N5 N6 6. Waste Disposal (Solid Hazardous Waste) N5->N6

Fig 1. Sequential safety workflow for handling 2-Methyl-6-(methylamino)benzoic acid.

References

  • PCCA. "Aminobenzoic acid (PABA) - Safety Data Sheet." PCCA Rx. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(methylamino)benzoic acid
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Reactant of Route 2
2-Methyl-6-(methylamino)benzoic acid
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